Product packaging for donepezilhcl(Cat. No.:CAS No. 142057-77-0)

donepezilhcl

Cat. No.: B136834
CAS No.: 142057-77-0
M. Wt: 416.0 g/mol
InChI Key: XWAIAVWHZJNZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Donepezil (B133215) HCl as a Therapeutic Compound

Donepezil hydrochloride is a centrally acting and reversible inhibitor of the enzyme acetylcholinesterase (AChE). nih.govmims.com Its primary mechanism of action involves preventing the breakdown of acetylcholine (B1216132), a vital neurotransmitter for memory and learning, thereby increasing its concentration in the brain. numberanalytics.comepa.gov This enhancement of cholinergic transmission is believed to be the main way it improves cognitive function. patsnap.comdrugbank.com

While it is most widely used for the treatment of dementia associated with Alzheimer's disease, it does not alter the underlying progression of the disease itself. nih.govnih.gov Studies have shown that donepezil can provide modest benefits in cognition, behavior, and the activities of daily living. nih.govnih.gov Beyond its primary indication, donepezil has been investigated for its potential therapeutic benefits in other cognitive disorders, including vascular dementia, dementia with Lewy bodies, and Parkinson's disease dementia. drugbank.comnih.gov

The pharmacological action of donepezil is not limited to AChE inhibition. Research suggests it may also have other effects, such as acting as an agonist of the σ1 receptor and potentially modulating amyloid protein regulation. drugbank.comwikipedia.org

Pharmacokinetic Profile of Donepezil

Property Description
Absorption Well absorbed with approximately 100% bioavailability. wikipedia.orgsci-hub.se
Peak Plasma Concentration Reached in 3-4 hours after oral administration. mims.comwikipedia.org
Protein Binding Approximately 96% bound to plasma proteins. nih.govwikipedia.org
Metabolism Extensively metabolized in the liver by CYP2D6 and CYP3A4 enzymes. mims.comwikipedia.org
Elimination Half-Life Approximately 70 hours. mims.comwikipedia.org
Excretion Primarily excreted through urine and feces. wikipedia.org

Historical Context of Donepezil HCl Development and Approval

The journey of acetylcholinesterase inhibitors in medicine dates back to the early 20th century, with their initial use for conditions like myasthenia gravis. numberanalytics.comnih.gov The focus on these inhibitors for Alzheimer's disease gained traction in the latter half of the century, following the cholinergic hypothesis which linked cognitive decline in Alzheimer's to a deficit in acetylcholine. nih.govspandidos-publications.com

The development of donepezil began in 1983 by the pharmaceutical company Eisai. epa.govwikipedia.org After the first-generation AChE inhibitor, tacrine, was approved in 1993 but later discontinued (B1498344) due to toxicity, donepezil emerged as a leading second-generation treatment. nih.govresearchgate.net

The U.S. Food and Drug Administration (FDA) first approved donepezil, under the brand name Aricept, in 1996 for the treatment of mild to moderate Alzheimer's disease. wikipedia.orgdrugs.com This approval was later expanded in 2006 to include severe Alzheimer's disease. wikipedia.org Over the years, different formulations have been developed, including a higher dose tablet approved in 2010 and a transdermal patch in 2022. drugs.comneurologylive.comfda.gov

Timeline of Donepezil HCl Approval and Key Developments

Year Event
1983 Research and development of donepezil begins at Eisai. wikipedia.org
1996 FDA approves donepezil (Aricept) for mild to moderate Alzheimer's disease. wikipedia.orgdrugs.com
2006 FDA approval extended to include treatment for severe dementia in Alzheimer's disease. wikipedia.org
2010 First generic version of donepezil becomes available. wikipedia.org
2014 A fixed-dose combination of donepezil and memantine (B1676192) is approved. nih.gov
2022 A once-weekly transdermal patch (Adlarity) receives FDA approval. drugs.comneurologylive.com

Scope and Significance of Donepezil HCl Research in Neuropharmacology

Donepezil hydrochloride holds a significant place in neuropharmacology, primarily as a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Its development and widespread use have been pivotal in validating the cholinergic hypothesis of Alzheimer's disease. epa.gov

The significance of donepezil research extends beyond Alzheimer's. It has been investigated in a variety of other neurological and psychiatric conditions, reflecting its importance as a tool for understanding the role of the cholinergic system in the brain. nih.gov These areas of research include:

Vascular Dementia: Studies have suggested that donepezil may offer some cognitive improvement. nih.gov

Dementia with Lewy Bodies and Parkinson's Disease Dementia: Research has indicated potential benefits for cognitive and behavioral symptoms. nih.govnih.gov

Traumatic Brain Injury: Some studies suggest a possible improvement in memory dysfunction. nih.gov

Other Conditions: Donepezil has also been studied in the context of mild cognitive impairment, schizophrenia, and multiple sclerosis, although with mixed results. wikipedia.orgnih.gov

The extensive body of research on donepezil, encompassing over a thousand publications and numerous clinical trials, underscores its enduring importance in the field. nih.gov It continues to serve as a benchmark against which new treatments for Alzheimer's disease are compared. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30ClNO3 B136834 donepezilhcl CAS No. 142057-77-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAVWHZJNZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046698
Record name Donepezil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120011-70-3, 142057-77-0
Record name Donepezil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120011-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donepezil hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Donepezil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Donepezil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DONEPEZIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Targets of Donepezil Hcl

Cholinergic System Modulation

The cornerstone of donepezil's mechanism of action lies in its interaction with the cholinergic system, a network of neurons that use acetylcholine (B1216132) as a neurotransmitter and are crucial for cognitive functions like memory and learning. patsnap.com

Acetylcholinesterase Inhibition and Acetylcholine Homeostasis

Donepezil (B133215) functions by reversibly binding to and inhibiting acetylcholinesterase, the primary enzyme responsible for the hydrolysis and subsequent inactivation of acetylcholine in the synaptic cleft. patsnap.comgoodrx.com This inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. nih.govdrugbank.com By preventing the breakdown of acetylcholine, donepezil helps to compensate for the cholinergic deficit observed in certain neurodegenerative conditions. patsnap.com The inhibition of acetylcholinesterase by donepezil is a reversible process. patsnap.com

Specificity for Brain Acetylcholinesterase

Donepezil exhibits a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the body. jst.go.jpspandidos-publications.com In vitro studies have demonstrated that donepezil is significantly more potent in inhibiting AChE compared to BuChE. jst.go.jpmdpi.com This selectivity is considered a key feature, as AChE is the predominant form of cholinesterase in the brain, while BuChE is more prevalent in peripheral tissues. nih.govoup.com The targeted inhibition of brain AChE is thought to maximize the therapeutic effects on cognition while potentially minimizing peripheral side effects. patsnap.comnih.gov

Inhibitory Potency of Donepezil and Other Cholinesterase Inhibitors

Compound IC50 for AChE (nM) Selectivity for AChE over BuChE
Donepezil 6.7 High
Physostigmine 0.67 Moderate
Rivastigmine (B141) 4.3 Moderate
Tacrine 77 None
Ipidacrine 270 None
TAK-147 12 High

IC50 represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates greater potency. Data sourced from a comparative in vitro study. nih.gov

Enhancement of Cholinergic Neurotransmission

By increasing the availability of acetylcholine at the synapse, donepezil facilitates more effective communication between cholinergic neurons. nih.govdrugbank.com This enhancement of cholinergic neurotransmission is believed to be the primary mechanism underlying the cognitive and behavioral improvements observed in patients treated with the drug. drugbank.compatsnap.com Studies have shown that donepezil can increase extracellular acetylcholine levels in the brain, directly demonstrating its impact on cholinergic signaling. researchgate.netnih.gov

Non-Cholinergic Mechanisms

In addition to its well-established effects on the cholinergic system, research has uncovered several non-cholinergic mechanisms through which donepezil may exert its effects. nih.govdrugbank.com These actions involve other molecular targets and signaling pathways in the brain.

Sigma-1 Receptor Agonism

Donepezil has been identified as a potent agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. wikipedia.orgresearchgate.net The affinity of donepezil for the σ1 receptor is significant, with a reported Ki value of 14.6 nM. wikipedia.org Agonism at the σ1 receptor has been linked to neuroprotective effects. mdpi.comnih.gov Studies in animal models suggest that the antiamnesic effects of donepezil may, in part, be mediated through its action on sigma-1 receptors. wikipedia.org Furthermore, there is evidence that combining a sigma-1 receptor agonist with donepezil can result in synergistic neuroprotective effects. mdpi.comnih.gov

Donepezil's Sigma-1 Receptor Occupancy in Rat Brain

Donepezil Dose (mg/kg) Receptor Occupancy (%)
10 93

This table shows the dose-dependent occupancy of sigma-1 receptors by donepezil as determined by microPET scans in rats. researchgate.netnih.gov

Upregulation of Nicotinic Receptors in Cortical Neurons

Chronic treatment with donepezil has been shown to upregulate nicotinic acetylcholine receptors (nAChRs) in cortical neurons. nih.govwikipedia.org This effect is particularly noted for the α7 subtype of nicotinic receptors. researchgate.net The upregulation of these receptors may contribute to the neuroprotective properties of donepezil and enhance the sensitivity of neurons to the neuroprotective effects of the drug. nih.govresearchgate.net This mechanism is distinct from its direct acetylcholinesterase inhibition and suggests a longer-term adaptive change in neuronal signaling pathways in response to the drug. nih.gov

Modulation of Voltage-Activated Ion Currents (Sodium and Potassium)

Donepezil has been shown to interact with voltage-gated ion channels, specifically sodium and potassium channels, although these actions are considered less likely to be the primary contributors to its main clinical effects. nih.gov The compound reversibly inhibits voltage-activated sodium currents. nih.gov Furthermore, it has demonstrated effects on potassium currents, including the delayed rectifier and fast transient potassium currents. nih.gov

Research on pyramidal cells from the rat hippocampus has provided more detailed insights into donepezil's interaction with voltage-gated potassium (K+) channels. nih.gov In these neurons, donepezil was found to inhibit the delayed rectifier K+ current (IK(DR)) in all tested cells, though the sensitivity varied. nih.gov Two distinct neuronal populations were identified based on their response to donepezil, one being more sensitive with a half-maximal inhibitory concentration (IC50) of 8.9 μM, and a less sensitive group with an IC50 of 114.9 μM. nih.gov This inhibitory effect was rapid, reversible, and increased with membrane depolarization. nih.gov

The modulation of the transient outward K+ current (IK(A)) by donepezil was more complex. In some neurons, it suppressed the current with an IC50 of 23.4 μM, while in others, it augmented the current, with a maximal enhancement observed at a concentration of 10 μM. nih.gov This augmentation of IK(A) also increased with membrane depolarization. nih.gov Additionally, donepezil has been noted for its inhibitory effect on the Kv1.5 potassium channel, which is involved in the cardiac ultra-rapid delayed-rectifier current. mdpi.com

Table 1: Effects of Donepezil on Voltage-Gated Potassium Currents in Rat Hippocampal Pyramidal Neurons

Current Type Effect IC50 / Effective Concentration
Delayed Rectifier K+ Current (IK(DR)) Inhibition (more sensitive neurons) 8.9 μM
Delayed Rectifier K+ Current (IK(DR)) Inhibition (less sensitive neurons) 114.9 μM
Transient Outward K+ Current (IK(A)) Suppression 23.4 μM
Transient Outward K+ Current (IK(A)) Augmentation (maximal) 10 μM

Interference with Amyloid Precursor Protein (APP) Processing and Amyloid-Beta (Aβ) Toxicity

A significant aspect of donepezil's non-cholinergic activity involves its interference with the processing of amyloid precursor protein (APP) and the subsequent toxicity of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.netscielo.brscielo.br Donepezil has been shown to reduce the neural toxicity of Aβ and influence APP processing. researchgate.netscielo.brscielo.br It is thought to interfere with the exposure of the toxic N-terminal region of APP during the formation of Aβ, potentially preventing the onset of neurodegeneration. researchgate.netscielo.brscielo.br

Studies have demonstrated that donepezil can promote the non-amyloidogenic pathway of APP processing. dovepress.com This is achieved by increasing the activity of α-secretase, an enzyme that cleaves APP in a manner that prevents the formation of Aβ. nih.gov Research in primary cortical neurons has shown that donepezil increases the expression of sorting nexin protein 33 (SNX33). nih.govnih.gov This upregulation of SNX33 leads to an increase in the cell membrane surface expression of APP, facilitating its cleavage by α-secretase and thereby increasing the secretion of the soluble, non-toxic fragment sAPPα. nih.govnih.gov Consequently, this leads to a reduction in Aβ levels in a concentration- and time-dependent manner. nih.govnih.gov This effect was found to be independent of acetylcholine receptor antagonism. nih.govnih.gov

Furthermore, in animal models of Alzheimer's disease, chronic administration of donepezil has been found to significantly decrease the levels of both soluble Aβ1-40 and Aβ1-42, as well as reduce amyloid plaque deposition in the brain. nih.gov These findings suggest that donepezil's ability to modulate APP metabolism contributes to its neuroprotective effects. nih.gov

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the progression of neurodegenerative diseases. mdpi.commdpi.com Donepezil has been found to possess significant anti-inflammatory properties by downregulating neuroinflammatory responses, including the activation of microglia and astrocytes. nih.govnih.gov

In in vitro studies using BV2 microglial cells, donepezil was shown to reduce the production of proinflammatory cytokines and intracellular reactive oxygen species (ROS) induced by lipopolysaccharide (LPS). nih.gov It also demonstrated a protective effect on mitochondrial function in these cells. The mechanism for this anti-inflammatory action involves the inhibition of the MAPK/NLRP3 inflammasome/STAT3 signaling pathway. nih.gov Specifically, donepezil was found to suppress the LPS-induced activation of the NLRP3 inflammasome. nih.gov

In vivo studies have corroborated these findings. In a mouse model of neuroinflammation induced by LPS, donepezil treatment significantly attenuated microglial activation and reduced the levels of proinflammatory markers such as COX-2 and IL-6. nih.gov Similarly, in a mouse model of Alzheimer's disease, donepezil was effective in reducing the activation of both microglia and astrocytes that is typically induced by Aβ. nih.gov In rat models of Alzheimer's disease, donepezil has also been shown to reduce the levels of inflammatory markers IL-6 and TNF-α in both the brain and serum. sciedu.ca

Protection Against Glutamate-Induced Excitotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, but its overactivation can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative conditions. core.ac.uknih.gov Donepezil has demonstrated neuroprotective effects against this glutamate-induced excitotoxicity. dovepress.commdpi.com

One of the proposed mechanisms for this protection is the downregulation of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors. drugbank.com By reducing the activity of these receptors, donepezil can mitigate the excessive calcium influx that triggers excitotoxic cell death cascades. nih.gov Research has shown that donepezil can reduce the levels of the NR1 subunit of the NMDA receptor on the cell surface and attenuate glutamate-mediated calcium entry. nih.gov

This neuroprotective effect appears to be mediated, at least in part, by the stimulation of alpha7 nicotinic acetylcholine receptors (α7 nAChRs). nih.govnih.gov The activation of these receptors by donepezil leads to the internalization of NMDA receptors, thereby reducing the neuron's susceptibility to glutamate-induced damage. nih.gov This action is independent of the PI3K-Akt signaling pathway. nih.gov In animal models, donepezil has been shown to reverse the elevated glutamate levels seen in a scopolamine-induced model of Alzheimer's disease. core.ac.uk

Table 2: Summary of Donepezil's Neuroprotective Mechanisms Against Glutamate Excitotoxicity

Mechanism Key Molecular Targets Outcome
NMDA Receptor Downregulation NR1 subunit of NMDA receptor Reduced cell surface expression of NMDA receptors
Attenuation of Calcium Influx NMDA receptors Decreased glutamate-mediated Ca2+ entry
Nicotinic Receptor Stimulation alpha7 nicotinic acetylcholine receptors (α7 nAChRs) Internalization of NMDA receptors
Modulation of Glutamate Levels Glutamate Reversal of elevated glutamate levels in a disease model

Pharmacokinetics and Pharmacodynamics of Donepezil Hcl

Metabolism and Excretion

Donepezil (B133215) is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com It undergoes several metabolic transformations, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation. drugbank.comnih.gov These processes result in the formation of numerous metabolites. drugbank.com

Cytochrome P450 Enzyme Involvement (CYP2D6, CYP3A4, CYP1A2, CYP3A5, CYP2C9)

The metabolism of donepezil is predominantly mediated by CYP2D6 and CYP3A4 isoenzymes. drugbank.compharmgkb.orgfrontiersin.org CYP1A2 is also involved, though to a lesser extent. pharmgkb.org The involvement of CYP3A5 and CYP2C9 in donepezil metabolism has also been suggested. frontiersin.org Genetic variations in these enzymes, particularly CYP2D6, can lead to interindividual differences in plasma concentrations of donepezil. frontiersin.orgnih.gov For instance, individuals who are poor metabolizers via CYP2D6 may have slower clearance of the drug compared to extensive or ultra-rapid metabolizers. frontiersin.orgtandfonline.com

Active Metabolites

Donepezil is metabolized into four major metabolites, two of which are known to be pharmacologically active. nih.govfda.govdrugbank.com The primary active metabolite is 6-O-desmethyl donepezil. drugbank.com This metabolite is formed through the action of CYP2D6 and has been reported to inhibit acetylcholinesterase to a similar extent as the parent compound, donepezil. drugbank.comcaymanchem.com However, its plasma concentration is significantly lower than that of donepezil. Other identified metabolites include M1 and M2 (formed via O-dealkylation and hydroxylation), which are then conjugated with glucuronic acid to form M11 and M12. nih.govpharmgkb.org Hydrolysis leads to metabolite M4, and N-oxidation results in metabolite M6. nih.govpharmgkb.org

Excretory Pathways (Renal and Fecal)

The elimination of donepezil and its metabolites occurs through both renal and fecal routes. In humans, the primary pathway for excretion is via the kidneys. drugbank.comnih.gov Following administration of radiolabeled donepezil, approximately 57% of the radioactivity is recovered in the urine and 15% in the feces. drugbank.comnih.gov A significant portion of the dose, about 17%, is excreted as unchanged donepezil in the urine. nih.govwikipedia.org The glucuronidated metabolites are primarily eliminated in the urine. nih.gov In contrast, animal studies in dogs have shown that fecal elimination is the predominant route. nih.gov In bile duct-cannulated rats, about 73% of the administered radioactivity was excreted in the bile, 24% in the urine, and 9% in the feces, indicating that some metabolites undergo enterohepatic circulation. nih.gov

Interactive Data Table: Excretion of Donepezil in Humans

Excretion Route Percentage of Recovered Radioactivity Key Components Excreted References
Renal (Urine) ~57% Unchanged donepezil, glucuronidated metabolites (M11, M12), hydrolysis product (M4) drugbank.comnih.gov
Fecal ~15% Unchanged donepezil, hydroxylation products (M1, M2), N-oxidation product (M6) drugbank.comnih.gov

Pharmacodynamic Effects and Cholinesterase Inhibition Dynamics

Donepezil hydrochloride (HCl) is a centrally acting and reversible inhibitor of the enzyme acetylcholinesterase (AChE). nih.gov By inhibiting AChE, donepezil prevents the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for cognitive function, thereby increasing its availability at cholinergic synapses. nih.gov This enhanced cholinergic transmission is believed to be the primary mechanism through which donepezil exerts its therapeutic effects. nih.govdrugbank.com

Time to Maximal Pharmacodynamic Effect

Following a single oral dose of donepezil, the time to reach peak plasma concentration (Tmax) is approximately 4.1 hours. nih.gov The peak inhibition of acetylcholinesterase in red blood cells (rbc-AChE) coincides with this Tmax, occurring within 4 hours of administration for doses of 2.0 mg, 4.0 mg, and 6.0 mg. nih.gov

However, the maximal pharmacodynamic effect, in terms of AChE inhibition, is achieved in a cumulative manner over a more extended period with continuous dosing. nih.gov Due to its long half-life of approximately 70 to 81.5 hours, steady-state plasma concentrations of donepezil are typically reached within 14 to 21 days of once-daily administration. nih.govnih.govwikipedia.org Consequently, the maximal pharmacodynamic effect, which can be an inhibition of approximately 70%, occurs over the initial 2 to 3 weeks of long-term treatment, aligning with the achievement of steady-state plasma levels. nih.gov

In rodent studies, maximal inhibition of plasma AChE activity (31.5 ± 5.7%) was observed 2 hours after oral administration of donepezil. biomolther.org

Table 1: Time to Peak Plasma Concentration and Maximal AChE Inhibition

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) - Single Dose 4.1 ± 1.5 hours nih.gov
Time to Peak rbc-AChE Inhibition - Single Dose Within 4 hours nih.gov
Time to Reach Steady-State Plasma Concentration 14-21 days nih.gov
**Time to Maximal Pharmacodynamic Effect (Long-term) **2-3 weeks nih.gov
Time to Maximal Plasma AChE Inhibition (Rodent Study) 2 hours biomolther.org

Correlation between Pharmacokinetics and Acetylcholinesterase Inhibition

A direct and predictable relationship exists between the plasma concentration of donepezil and the extent of acetylcholinesterase (AChE) inhibition. nih.govnih.gov This correlation has been observed to be linear over a wide concentration range, with higher concentrations demonstrating an expected hyperbolic relationship. nih.gov The strong correlation between the pharmacodynamic effect and plasma donepezil concentrations suggests that the effect increases as plasma levels rise until a steady state is achieved.

Studies have shown a significant correlation between the area under the plasma concentration-time curve (AUC) and the area under the effect-time curve (AUE) for AChE inhibitory activity, particularly after repeated dosing. The relationship between AUC and AUE of AChE inhibition after repeated administration is nearly linear. This indicates that the effect of AChE inhibition increases proportionally with the increase in plasma concentrations toward a steady state, without a noticeable time lag.

For single doses of 4.0 mg and 6.0 mg, maximal AChE inhibition (Emax) ranged from 33% to 35%, and there was a significant correlation between AChE inhibition and donepezil plasma concentration. nih.govdrugbank.com In rodent studies, plasma AChE activity was also found to be negatively correlated with the plasma concentration of donepezil. biomolther.org The lack of hysteresis in the relationship between AChE inhibition and the plasma concentration of donepezil supports the rapid reversibility of its inhibitory action on rbc-AChE. nih.gov

This stable and predictable pharmacokinetic and pharmacodynamic profile during repeated administration is a key characteristic of donepezil. nih.gov

Table 2: Correlation between Donepezil Plasma Levels and AChE Inhibition

FindingDetailsReference
Direct Correlation A direct correlation is observed between plasma donepezil concentrations and the extent of AChE inhibition. nih.gov
Dose-Response Mean maximal AChE inhibition (Emax) was comparable (33-35%) for 4.0 mg and 6.0 mg single doses, despite a dose-proportional increase in mean peak plasma concentration. nih.gov
Steady State At steady state, a predictable relationship is observed between plasma donepezil concentrations and rbc-AChE inhibition. nih.gov
Linearity The relationship between the AUC and AUE of AChE inhibitory activity after repeated administration was almost linear.
Rodent Studies Plasma AChE activity levels were negatively correlated with the concentration of donepezil in the plasma. biomolther.org

Neuroprotective and Disease Modifying Potential of Donepezil Hcl

Impact on Amyloid-Beta Pathology

Donepezil (B133215) has been shown to impact the pathology of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. researchgate.netresearchgate.net Research indicates that donepezil may reduce the accumulation and detrimental effects of Aβ in the brain through various mechanisms. researchgate.netbrieflands.com One proposed mechanism is the reduction of the conversion of amyloid precursor protein (APP) to Aβ. researchgate.netbrieflands.com Additionally, donepezil may decrease the activity of beta-secretase, an enzyme involved in the production of Aβ. researchgate.netbrieflands.com

Studies in animal models have demonstrated that chronic administration of donepezil can lead to a reduction in both soluble Aβ proteins and amyloid plaque deposition in the brain. nih.gov For example, in Tg2576 mice, a model for AD, long-term treatment with a high dose of donepezil significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42, as well as the number and burden of Aβ plaques. nih.gov Furthermore, donepezil has been found to protect against Aβ-induced neurotoxicity. nih.govnih.gov This neuroprotective effect appears to be independent of its cholinergic actions and may involve the activation of the PI3K-Akt pathway and inhibition of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov

Donepezil has also been shown to enhance the clearance of Aβ from the brain. In vitro studies using a model of the blood-brain barrier (BBB) showed that donepezil significantly enhanced the transport of Aβ40 from the brain to the blood. acs.org In aged rats, donepezil treatment enhanced the efflux of Aβ40 across the BBB by 30%. acs.org

Effects of Donepezil on Amyloid-Beta Pathology
Model/Study TypeKey FindingsReference
Tg2576 AD Mouse ModelChronic high-dose administration significantly reduced soluble Aβ1-40, Aβ1-42, and Aβ plaque burden. nih.gov
In Vitro BBB ModelSignificantly enhanced the transport of Aβ40 from the brain to the blood. acs.org
Aged RatsEnhanced the efflux of Aβ40 across the BBB by 30%. acs.org
Preclinical and Clinical StudiesMay reduce the conversion of APP to Aβ and decrease beta-secretase activity. researchgate.netbrieflands.com

Influence on Tau Pathology and Neurofibrillary Tangle Formation

Donepezil has demonstrated a potential role in mitigating tau pathology, another key feature of Alzheimer's disease characterized by the formation of neurofibrillary tangles. nih.govnih.gov In a tauopathy mouse model (P301S tau mutation), long-term treatment with donepezil resulted in the amelioration of tau pathology, including decreased tau insolubility and phosphorylation. nih.govresearchgate.net

The mechanism behind this effect may be linked to the drug's anti-inflammatory properties. nih.gov Research in the same mouse model showed that donepezil treatment suppressed the activity of c-Jun N-terminal kinase (JNK), a kinase involved in tau phosphorylation. nih.govresearchgate.net However, the effect of donepezil on tau pathology can be complex. In 5xFAD mice, an Alzheimer's model, intraperitoneal injection of donepezil did not alter tau phosphorylation at several sites and even increased it at one specific site (Thr212). researchgate.net This suggests that the impact of donepezil on tau may vary depending on the specific pathological context and the phosphorylation sites involved. researchgate.net

Modulation of Neuroinflammation and Microglial/Astrocytic Activation

Donepezil has been shown to modulate neuroinflammatory processes, including the activation of microglia and astrocytes. nih.govresearchgate.net In vitro studies have demonstrated that donepezil can inhibit the activation of microglial cells induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ). nih.govplos.org Specifically, donepezil was found to decrease the production of pro-inflammatory cytokines such as IL-1β and cyclo-oxygenase-2 (COX-2) in the brain. nih.govresearchgate.net

The anti-inflammatory effects of donepezil may be mediated through the modulation of several signaling pathways. Research has shown that donepezil can suppress LPS-induced AKT/MAPK signaling, the NLRP3 inflammasome, and the phosphorylation of NF-kB/STAT3, all of which are involved in the neuroinflammatory response. nih.govresearchgate.net Furthermore, in a mouse model of neuroinflammation, donepezil attenuated LPS-induced microglial activation and the expression of pro-inflammatory cytokines. nih.gov In a mouse model of Alzheimer's disease (5xFAD mice), donepezil significantly reduced Aβ-induced activation of both microglia and astrocytes. nih.govresearchgate.net These findings suggest that donepezil's ability to downregulate neuroinflammatory responses may contribute to its therapeutic effects. nih.govresearchgate.net

Modulation of Neuroinflammation by Donepezil
Model/SystemKey FindingsSignaling Pathways ImplicatedReference
LPS-stimulated BV2 microglial cellsDecreased mRNA levels of proinflammatory cytokines.AKT/MAPK, NLRP3 inflammasome, NF-kB/STAT3 nih.gov
LPS-treated wild-type miceAttenuated microglial activation and levels of COX-2 and IL-6.Not specified nih.gov
5xFAD AD mouse modelReduced Aβ-induced microglial and astrocytic activation.Not specified nih.govresearchgate.net
P301S tauopathy mouse modelSuppressed IL-1β and COX-2 expression in the brain and spleen.Not specified researchgate.net

Effects on Glutamate (B1630785) Toxicity and Excitotoxicity

Donepezil has demonstrated protective effects against glutamate-induced neurotoxicity, a process implicated in neurodegenerative diseases. nih.govresearchgate.net Excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate can lead to excitotoxicity and cell death. mdpi.com Studies have shown that donepezil can attenuate this process through mechanisms independent of its primary acetylcholinesterase inhibition. researchgate.net

One key mechanism involves the downregulation of NMDA receptors. drugbank.commdpi.com Research has shown that donepezil can reduce the number of NMDA receptors on the cell surface, thereby decreasing glutamate-mediated calcium influx. nih.govnih.gov This effect is thought to be mediated by the stimulation of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov By reducing the excessive calcium entry into neurons, donepezil helps to mitigate the downstream cascade of events that lead to cell death. nih.gov In rat primary cultured neurons, pretreatment with donepezil significantly decreased the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in a model of NMDA excitotoxicity. researchgate.net

Preservation of Cerebral Blood Flow and Hippocampal Atrophy

Clinical studies suggest that donepezil may have a positive impact on cerebral blood flow (CBF) and can slow the rate of hippocampal atrophy in patients with Alzheimer's disease. nih.govpsychiatryonline.orgpsychiatryonline.org A longitudinal neuroimaging study using single photon emission computed tomography (SPECT) showed that one year of donepezil treatment reduced the decline in regional cerebral blood flow (rCBF), suggesting the preservation of functional brain activity. psychiatryonline.orgpsychiatryonline.org In treated patients, changes in cognitive scores were significantly correlated with changes in rCBF in a large left frontal-temporal region. researchgate.net

Furthermore, MRI-based volumetric studies have indicated that donepezil treatment can slow the progression of hippocampal atrophy. psychiatryonline.orgpsychiatryonline.org In one study, the mean annual rate of hippocampal atrophy in the donepezil-treated group was significantly lower than in the control group (3.93% vs. 5.04%). psychiatryonline.org This suggests a potential neuroprotective effect of donepezil on the hippocampus, a brain region crucial for memory. psychiatryonline.orgpsychiatryonline.orgkarger.com

Effects of Donepezil on Cerebral Blood Flow and Hippocampal Atrophy
ParameterStudy FindingMethodologyReference
Regional Cerebral Blood Flow (rCBF)Reduced decline in rCBF over 1 year of treatment.SPECT psychiatryonline.orgpsychiatryonline.org
Hippocampal AtrophySignificantly lower mean annual rate of atrophy in treated vs. control group (3.93% vs. 5.04%).MRI Volumetry psychiatryonline.org
Cognitive Function and rCBFSignificant correlation between changes in cognitive scores and rCBF in the left frontal-temporal region.SPECT and Cognitive Testing researchgate.net

Activation of Neurotrophic Mechanisms

Donepezil may also exert its neuroprotective effects through the activation of neurotrophic mechanisms. nih.govnih.gov Patients with Alzheimer's disease often have decreased levels of brain-derived neurotrophic factor (BDNF) in their serum and brain, which can contribute to neurodegeneration. nih.gov Studies have shown that the administration of donepezil can lead to increased levels of BDNF in the hippocampus and cortex. nih.gov This upregulation of BDNF may contribute to the neuroprotective effects of donepezil. nih.gov Additionally, donepezil has been shown to activate the phosphatidylinositol 3-kinases/protein kinase B (PI3K-Akt) pathway, which is involved in cell survival and can be stimulated by neurotrophic factors. nih.govbrieflands.com

Clinical Efficacy and Research in Neurological Disorders

Alzheimer's Disease (AD)

Donepezil (B133215) is approved for the treatment of mild, moderate, and severe dementia associated with Alzheimer's disease. nih.govwebmd.com While it does not alter the underlying progression of the disease, it can provide symptomatic relief by improving cognitive function and behavior. nih.govresearchgate.net

Cognitive Function Improvement (ADAS-cog, MMSE)

The efficacy of donepezil in improving cognitive function in Alzheimer's disease has been evaluated in numerous clinical trials using standardized assessment scales, primarily the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE).

A meta-analysis of 30 studies involving 8,257 patients demonstrated that donepezil significantly improved cognitive function compared to placebo after 26 weeks of treatment. alzdiscovery.org The mean difference on the ADAS-Cog was -2.67, and on the MMSE, it was 1.05. alzdiscovery.org Another meta-analysis of 18 randomized controlled trials showed that a 10 mg/day dose of donepezil significantly improved MMSE scores. frontiersin.org

In a 24-week, double-blind, placebo-controlled trial, patients receiving both 5 mg/day and 10 mg/day of donepezil showed significant improvements in ADAS-cog scores at weeks 12, 18, and 24 compared to the placebo group. nih.gov Similarly, significant benefits were observed on the MMSE in both donepezil groups. nih.gov

The following table summarizes the cognitive improvement observed in key studies:

Table 1: Cognitive Function Improvement with Donepezil in Alzheimer's Disease

Study/Analysis Assessment Scale Key Findings
Meta-analysis (30 studies, 8,257 patients) alzdiscovery.org ADAS-cog Mean difference of -2.67 compared to placebo after 26 weeks.
MMSE Mean difference of 1.05 compared to placebo after 26 weeks.
Meta-analysis (18 RCTs) frontiersin.org MMSE Significant improvement with 10 mg/day dose.
24-week, double-blind, placebo-controlled trial nih.gov ADAS-cog Significant improvement with 5 mg/day and 10 mg/day at weeks 12, 18, and 24.
MMSE Consistent significant treatment benefits with 5 mg/day and 10 mg/day.

Global Function and Activities of Daily Living

Beyond cognitive enhancement, donepezil has been shown to positively impact global clinical state and the ability of patients to perform activities of daily living (ADLs).

Several placebo-controlled trials have demonstrated significant improvements in global function, as assessed by the Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus), after 24 weeks of treatment. nih.govnih.gov In one 24-week trial, clinician's global ratings on the CIBIC-plus improved in both the 5 mg/day and 10 mg/day donepezil groups relative to placebo. nih.gov

Evidence also suggests that donepezil can improve ADLs. nih.gov A meta-analysis found that donepezil was associated with better function as measured by the Alzheimer's Disease Cooperative Study activities of daily living score for severe Alzheimer's disease (ADCS-ADL-sev). nih.gov Furthermore, studies have shown that donepezil can improve a patient's ability to perform complex tasks. droracle.ai

Long-term Efficacy Studies

A long-term prospective study in China, which included patients mostly in the mild to moderate stages of AD, found that the donepezil group demonstrated better efficacy on cognitive function, ADLs, and global function even after 72 months of treatment. dovepress.com Another open-label extension study in Japan with patients with severe AD showed that donepezil was effective for the symptomatic treatment of severe AD for at least one year. researchgate.net

Stages of AD Treatment (Mild, Moderate, Severe)

Donepezil is indicated for the treatment of mild, moderate, and severe stages of Alzheimer's disease. webmd.comnih.govmayoclinic.orgdrugs.com

Mild to Moderate AD: Numerous studies have established the efficacy of donepezil in patients with mild to moderate AD. nih.govnih.gov It has been shown to improve cognition and global function in this patient population. nih.gov Evidence from Chinese patient studies is consistent with findings from Western countries, showing benefits in cognitive function, ADLs, and global function. dovepress.com

Severe AD: Research has also supported the use of donepezil in severe AD. nih.govclinicaltrials.gov A study focused on severe AD patients found that donepezil was associated with better outcomes for cognitive function as measured by the Severe Impairment Battery (SIB) and functional ability measured by the ADCS-ADL-sev. nih.gov An open-label extension study in Japan also concluded that donepezil is effective and safe for the symptomatic treatment of severe AD for at least one year. researchgate.net

Research in Other Cognitive Disorders and Off-Label Indications

The therapeutic potential of donepezil has been explored in other cognitive disorders beyond Alzheimer's disease, leading to some off-label use. nih.govnih.gov

Lewy Body Dementia

Several studies have suggested that donepezil may be beneficial for managing cognitive and behavioral symptoms in individuals with Lewy Body Dementia (LBD). nih.govresearchgate.net Although rivastigmine (B141) is the only FDA-approved acetylcholinesterase inhibitor for LBD, donepezil is used off-label for this condition. lbda.orglbda.org There is some evidence that it may help with symptoms such as apathy, hallucinations, and aggression, in addition to cognitive decline. alzscot.org In patients with dementia with Lewy bodies (DLB), long-term administration of donepezil has been shown to improve cognitive function and dementia-related behavioral symptoms for up to 52 weeks. researchgate.net

Vascular Dementia

The efficacy of donepezil hydrochloride in vascular dementia has been explored in various clinical trials, with studies investigating its impact on cognitive function. Meta-analyses of placebo-controlled trials have indicated that donepezil can lead to significant improvements in cognitive function for individuals with dementia. frontiersin.org Specifically, a higher dosage of 10 mg/day has been suggested to be more favorable in slowing the progression of cognitive impairment. frontiersin.org

Research has shown that donepezil tends to lower scores on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), indicating an enhancement of cognitive function compared to placebo groups. frontiersin.org In patients with mild to moderate Alzheimer's disease, donepezil has been shown to be efficacious, a finding that provides a basis for its investigation in other forms of dementia. allenpress.com

Table 1: Summary of Donepezil Clinical Trial Findings in Dementia

Study Focus Key Findings Citation
Dose-ResponseA 10 mg/day dose of donepezil is more effective for maintaining or slowing cognitive impairment progression compared to 5 mg/day. frontiersin.org
Cognitive FunctionDonepezil demonstrated a tendency to lower ADAS-cog scores, suggesting improved cognitive function. frontiersin.org
Alzheimer's DiseaseEfficacious in patients with mild to moderate Alzheimer's, supporting its study in other dementias. allenpress.com

Mild Cognitive Impairment (MCI)

The use of donepezil hydrochloride for Mild Cognitive Impairment (MCI) has been extensively studied, though with mixed results. In a 24-week, multicenter, randomized, double-blind, placebo-controlled study involving 270 patients with MCI, the primary efficacy measures, the New York University (NYU) Paragraph Delayed Recall test and the Alzheimer's Disease Cooperative Study Clinician's Global Impression of Change for MCI (ADCS CGIC-MCI), did not show significant treatment effects. nih.gov However, some secondary measures, such as the ADAS-cog total scores and tests of attention and psychomotor speed, showed outcomes favoring donepezil. nih.govneurology.org

Another randomized controlled trial similarly found that while donepezil did not significantly impact the primary outcome measures, there were some positive effects on secondary cognitive measures. jwatch.org A meta-analysis of 12 randomized controlled trials and 5 non-randomized concurrent controlled trials concluded that donepezil can improve cognitive function in MCI patients to a certain extent, as measured by the Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) scores, but does not significantly delay disease progression. nih.gov

Functional MRI studies have suggested that donepezil may enhance brain activation in the left inferior frontal gyrus during memory processing in individuals with MCI. ajnr.org Despite some positive signals on cognitive tests, multiple studies have not consistently demonstrated a significant clinical benefit of cholinesterase inhibitors like donepezil in amnestic MCI. neurology.org

Table 2: Clinical Trial Outcomes of Donepezil in Mild Cognitive Impairment (MCI)

Study/Analysis Primary Outcome Secondary/Other Findings Citation
24-Week RCTNo significant effect on NYU Paragraph Recall or ADCS CGIC-MCI.Improvements in ADAS-cog, attention, and psychomotor speed. nih.govneurology.org
Manufacturer-Sponsored TrialNo significant differences in delayed recall or global function.Small, statistically significant differences favoring donepezil on a few secondary cognitive tests. jwatch.org
Meta-AnalysisNo significant delay in disease progression.Significant improvement in MMSE and MoCA scores. nih.gov
fMRI StudyN/AEnhanced brain activation in the left inferior frontal gyrus during memory processing. ajnr.org
48-Week RCTDual primary endpoint not met (ADAS-Cog and CDR-SB).Small, significant benefit on modified ADAS-cog. neurology.org

Traumatic Brain Injury (TBI)

Research into the efficacy of donepezil hydrochloride for cognitive deficits following Traumatic Brain Injury (TBI) has shown promising, albeit varied, results. Several studies suggest that donepezil may improve aspects of memory and attention in patients with chronic TBI. nih.govkarger.com A 10-week, multicenter, randomized, double-blind, placebo-controlled trial (MEMRI-TBI-D) involving 75 adults with predominantly severe TBI found that donepezil was associated with significantly greater improvements in verbal learning compared to placebo. medscape.compsychiatryonline.org The treatment-responder rate was significantly higher in the donepezil group (42%) versus the placebo group (18%). medscape.compsychiatryonline.org

Case reports and smaller open-label studies have also indicated benefits. For instance, one case report detailed a patient whose amnesia and concentration deficits improved substantially with donepezil. psychiatryonline.org An open-label study with four patients with chronic, severe TBI showed improvements in memory measures such as the Rey Auditory Verbal Learning Test and the Complex Figure Test. nih.gov Another study with 10 chronic TBI patients found significant positive changes in tests assessing speed of processing, learning, and divided attention. nih.gov However, not all research has been conclusive, with one study reporting no meaningful difference in cognitive improvement in patients with moderate-to-severe TBI. mdpi.com

Table 3: Research Findings on Donepezil for Traumatic Brain Injury (TBI)

Study Type Key Findings Citation
Randomized Controlled Trial (MEMRI-TBI-D)Significant improvement in verbal learning; higher responder rate (42% vs 18%). medscape.compsychiatryonline.org
Open-Label Study (4 patients)Improved mean scores for learning and recall on RAVLT and CFT. nih.gov
Open-Label Study (10 patients)Significant improvements in speed of processing, learning, and divided attention. nih.gov
Case ReportSubstantial improvement in amnesia and concentration. psychiatryonline.org
Review/Animal StudyDonepezil may improve cognitive impairment by ameliorating neuroinflammation. mdpi.com
Review of 14 papers (227 subjects)Evidence suggests donepezil is well-tolerated and shows efficacy for reducing cognitive impairment. researchgate.net

Attention-Deficit/Hyperactivity Disorder (ADHD)

The investigation of donepezil hydrochloride for Attention-Deficit/Hyperactivity Disorder (ADHD) has yielded mixed results, with some studies suggesting limited efficacy for core ADHD symptoms. An 18-week, open-label study involving children and adolescents with tics and comorbid ADHD found that while donepezil significantly reduced tics, it did not lead to a significant improvement in the symptoms of ADHD. researchgate.netnih.gov

Another 12-week open trial evaluated donepezil as an adjunctive treatment to stimulant medication in children and adults with ADHD and executive function deficits. researchgate.netnih.gov This study reported no clinically or statistically significant improvement on the ADHD Rating Scale or the Executive Function Checklist. researchgate.netnih.gov

Table 4: Clinical Research on Donepezil in Attention-Deficit/Hyperactivity Disorder (ADHD)

Study Type Patient Population Key Findings Citation
18-Week Open-LabelChildren & adolescents with tics and comorbid ADHDSignificant reduction in tics; no significant improvement in ADHD symptoms. researchgate.netnih.gov
12-Week Open-LabelChildren & adults with ADHD and executive function deficitsNo significant improvement in ADHD symptoms or executive function. researchgate.netnih.gov

Multiple Sclerosis-Related Cognitive Impairments

The use of donepezil hydrochloride for cognitive impairments in Multiple Sclerosis (MS) has been investigated in several clinical trials, with conflicting outcomes. A randomized clinical trial in Iran with 100 adult patients demonstrated that donepezil could successfully improve various components of cognitive function, including daily, retrospective, and prospective memory, as well as attention. multiplesclerosisnewstoday.comnih.govresearchgate.net This study also reported improvements in quality of life and depression scores. multiplesclerosisnewstoday.comnih.gov

In contrast, a larger multicenter, randomized controlled trial involving 120 participants did not find a significant treatment effect of donepezil on the primary outcome of memory or other secondary cognitive measures compared to placebo. nih.govresearchgate.netnih.gov However, a post hoc analysis suggested a trend favoring donepezil in subjects with greater cognitive dysfunction at baseline. nih.govresearchgate.net Another single-center, double-blind, placebo-controlled trial with 69 MS patients found that donepezil-treated patients showed significant improvement in memory performance on the Selective Reminding Test (SRT) compared to placebo. capes.gov.br

Table 5: Efficacy of Donepezil in Multiple Sclerosis-Related Cognitive Impairment

Study Type Number of Participants Primary Outcome Key Findings Citation
Randomized Clinical Trial100Cognitive Function, QoL, DepressionSignificant improvement in memory, attention, QoL, and depression. multiplesclerosisnewstoday.comnih.govresearchgate.net
Multicenter RCT120Memory (SRT)No significant improvement in memory or other cognitive outcomes. nih.govresearchgate.netnih.gov
Single-Center RCT69Memory (SRT)Significant improvement in verbal memory performance. capes.gov.br

Post-Coronary Artery Bypass Graft (CABG) Cognitive Impairment

The potential of donepezil hydrochloride to mitigate cognitive decline following Coronary Artery Bypass Graft (CABG) surgery has been explored in pilot studies. A 12-week, double-blind, randomized, single-center study involving 44 patients who had cognitive decline one year post-CABG found that donepezil did not improve the composite cognitive outcome. nih.govmedworksmedia.com However, it did show enhancing effects on some aspects of memory, particularly on the Wechsler Visual Memory Scale-Delayed and Immediate recall tests. nih.govmedworksmedia.comresearchgate.net More than twice as many patients treated with donepezil (52%) showed a significant improvement on delayed recall compared to placebo patients (22%). nih.govmedworksmedia.com Other cognitive tests, such as the Boston Naming and Digit Symbol, showed only weak trends favoring donepezil. nih.govresearchgate.net

Table 6: Donepezil for Post-CABG Cognitive Impairment

Study Type Number of Participants Primary Outcome Secondary/Other Findings Citation
Pilot Randomized Controlled Trial44Composite Cognitive ScoreNo significant improvement in the primary outcome. nih.govmedworksmedia.com
Pilot Randomized Controlled Trial44Memory and Executive FunctionSignificant improvement in delayed visual recall (52% of donepezil group vs. 22% of placebo). nih.govmedworksmedia.comresearchgate.net

Down Syndrome

The efficacy of donepezil hydrochloride in improving cognitive function in individuals with Down syndrome has been investigated, with mixed and often modest findings. A randomized, double-blind, placebo-controlled multicenter study of 129 children and adolescents (aged 10-17) with Down syndrome failed to demonstrate any benefit of donepezil over placebo on the primary measures, which were based on the Vineland-II Adaptive Behavior Scales. nih.gov

In adults with Down syndrome, research has also been varied. One study with 19 subjects without dementia found no improvement in most cognitive subtests, with the exception of an improvement in language scores for the donepezil group compared to placebo. allenpress.comnih.goved.gov A 24-week open-label trial also pointed towards an improvement in expressive language performance. duke.edu For individuals with Down syndrome and co-occurring Alzheimer's disease, a small randomized controlled trial showed a modest, non-statistically significant trend towards benefit. nih.govnih.gov Another study focusing on female patients with severe cognitive impairment found that donepezil significantly improved abilities in daily living. researchgate.net

Table 7: Clinical Research on Donepezil in Down Syndrome

Study Type Patient Population Key Findings Citation
Randomized Controlled TrialChildren & adolescents (10-17 years)No significant benefit over placebo on adaptive behavior scales. nih.gov
Randomized Controlled TrialAdults without dementiaImprovement in language scores, but not other cognitive areas. allenpress.comnih.goved.gov
Open-Label TrialAdultsImprovement in expressive language performance. duke.edu
Randomized Controlled TrialAdults with Alzheimer's diseaseModest, non-statistically significant trend towards benefit. nih.govnih.gov
Randomized Controlled TrialFemale adults with severe cognitive impairmentSignificant improvement in daily living abilities. researchgate.net

Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL Syndrome)

Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL) is a hereditary condition that impacts the small blood vessels in the brain. Studies have been conducted to determine if donepezil can alleviate the cognitive symptoms linked to this syndrome. One such study was a randomized, placebo-controlled trial designed to assess the effectiveness of donepezil in individuals with CADASIL who were experiencing cognitive decline. nih.govclinicaltrials.gov The main goal was to see the change in the V-ADAS-Cog score, which measures cognitive abilities. The trial did not find a significant difference between the group that received donepezil and the one that received a placebo. nih.govmedscape.com However, some secondary findings hinted at slight improvements in executive function. nih.govnih.gov

Study DesignPrimary Outcome MeasureKey Findings
Randomized, placebo-controlled trialChange in V-ADAS-Cog scoreNo statistically significant difference between the donepezil and placebo groups. nih.govmedscape.com
18-week, randomized, double-blind, placebo-controlled trialVascular-Alzheimer's Disease Assessment Scale-cognitive subscale (V-ADAS-Cog)No significant improvement in cognition for patients treated with donepezil compared to placebo. medscape.comcambridgestroke.com

Delirium

Delirium is a state of acute confusion often seen in hospitalized patients, especially older adults. cochrane.org Because of the role of acetylcholine (B1216132) in attention and cognition, researchers have looked into using donepezil to prevent and treat delirium. veeva.com However, the evidence does not show it to be effective. saferx.co.nz

A randomized, double-blind, placebo-controlled trial that studied the use of donepezil to prevent delirium in older patients having orthopedic surgery found no significant difference in the rate of delirium between the group taking donepezil and the group taking a placebo. nih.govcgjonline.ca Another study that focused on treating delirium in critically ill patients also did not show any benefit. cochrane.org This randomized controlled trial revealed that donepezil did not shorten the duration of delirium for patients in the intensive care unit (ICU). nih.govnih.gov

Study FocusStudy DesignKey Findings
Prevention of DeliriumRandomized, double-blind, placebo-controlled trial in elderly orthopedic surgery patients. nih.govcgjonline.caNo significant difference in the incidence of delirium. nih.govresearchgate.net
Treatment of DeliriumRandomized controlled trial in critically ill ICU patients.Did not decrease the duration of delirium. nih.govnih.gov

Opioid-Induced Sedation

Opioid analgesics are effective for pain but can cause significant sedation. nih.gov Donepezil has been studied as a way to counteract this sedation because of its effect on cholinergic neurotransmission, which is involved in alertness and wakefulness. aafp.org

A study looking at the effects of donepezil on sedation in patients on chronic opioid therapy for non-cancer pain discovered that donepezil significantly lessened self-reported sedation when compared to a placebo. Another report of six cases in a palliative care setting also indicated that donepezil seemed to reduce opioid-induced sedation and improve cognitive function in some patients. nih.govresearchgate.net However, the evidence is still considered limited, and more comprehensive, well-controlled studies are needed to confirm these results. aafp.org

PopulationKey Findings
Patients on chronic opioid therapy for non-cancer painSignificantly reduced self-reported sedation compared to placebo.
Palliative care patientsAppeared to reduce opioid-induced sedation and improve cognitive function in some patients. nih.govresearchgate.net
Cancer patients receiving opioidsSignificantly improved sedation and fatigue. nih.gov

Attention Impairment Following Cancer Treatment

Many people who have survived cancer experience cognitive issues, sometimes called "chemo brain," which can include difficulties with attention, memory, and executive function. nih.gov Since acetylcholine plays a role in attention, donepezil has been studied as a possible treatment for these cognitive problems. nih.gov

A Phase III randomized, placebo-controlled trial looked at the effectiveness of donepezil in breast cancer survivors who reported cognitive issues after chemotherapy. peoplebeatingcancer.orgwakehealth.edu The study found no significant difference between the group that took donepezil and the group that took a placebo, either in self-reported cognitive function or in objective tests of attention and memory. wakehealth.edumedpagetoday.comascopubs.orgascopost.com A meta-analysis also concluded that donepezil does not provide cognitive improvements for patients with cancer-related cognitive impairment. researchgate.net

PopulationStudy DesignKey Findings
Breast cancer survivors with cognitive complaintsPhase III Randomized, placebo-controlled trial. peoplebeatingcancer.orgwakehealth.eduNo significant difference in self-reported cognitive function or objective neuropsychological tests. wakehealth.edumedpagetoday.comascopubs.orgascopost.com
Cancer survivors with cognitive impairmentMeta-analysisDonepezil does not provide cognitive improvements. researchgate.net

Post-COVID Memory Impairment

A key investigation into the effects of donepezil hydrochloride on post-COVID memory impairment was a randomized controlled trial involving 25 patients with a history of hospitalization for COVID-19. researchgate.netcochrane.denih.govcolab.ws Participants were allocated to either a treatment group (n=10) or a control group (n=15). meassociation.org.uknih.gov Memory function was evaluated at baseline, four weeks, and twelve weeks using the Wechsler Memory Scale-Revised (WMS-R) test. researchgate.netnih.gov

Another multicenter, randomized, double-blind, placebo-controlled trial in Japan evaluated the efficacy of donepezil for fatigue and psychological symptoms in 110 patients with post-COVID-19 condition. nih.gov The study found no significant difference between the donepezil and placebo groups in terms of fatigue, depression, anxiety, or quality of life scores at 3 and 8 weeks. nih.gov The trial concluded that donepezil was not effective for these particular post-COVID symptoms in a general population. nih.gov

Research on Donepezil for Post-COVID Memory Impairment

Study DetailDescriptionSource
Trial DesignRandomized, Controlled Trial researchgate.netmeassociation.org.ukcochrane.de
Participants25 patients with post-COVID memory impairment (10 in drug group, 15 in control group) researchgate.netmeassociation.org.uknih.gov
Assessment ToolWechsler Memory Scale-Revised (WMS-R) researchgate.netcochrane.denih.gov
Follow-up Duration12 weeks researchgate.netcolab.ws
Primary OutcomeNo significant difference in overall WMS-R scores between the donepezil and control groups. researchgate.netnih.gov
Secondary FindingsWithin the donepezil group, a notable score increase was seen in the visual reproduction I and verbal paired associates II subtests. researchgate.netmeassociation.org.uknih.gov

Pharmacogenomics and Personalized Medicine in Donepezil Hcl Treatment

Genetic Factors Influencing Response and Metabolism

Multiple genes, primarily those encoding drug-metabolizing enzymes and proteins involved in the pathophysiology of AD, have been identified as key players in the variable response to donepezil (B133215) HCl.

CYP2D6 Polymorphisms and Donepezil HCl Plasma Concentrations

Donepezil is extensively metabolized in the liver, with cytochrome P450 2D6 (CYP2D6) being a major enzyme involved in its breakdown. pharmgkb.orgdrugbank.comresearchgate.netnih.gov Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to different enzyme activity levels, which in turn affect the plasma concentrations of donepezil. researchgate.netkjpp.net

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. They exhibit slower clearance of donepezil, leading to higher plasma concentrations. researchgate.netnih.govnih.gov

Intermediate Metabolizers (IMs): Have decreased enzyme activity. Studies have shown that IMs have significantly higher plasma concentrations of donepezil compared to normal metabolizers. researchgate.netkjpp.net

Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Have normal enzyme activity. They are considered the standard for comparison. researchgate.netresearchgate.netnih.gov

Ultrarapid Metabolizers (UMs): Have increased enzyme activity. They clear donepezil more rapidly, which can result in lower plasma concentrations. researchgate.netnih.govnih.gov

Research has demonstrated a direct link between CYP2D6 genotype and donepezil plasma levels. For instance, a study on Korean patients with AD found that donepezil plasma concentrations were significantly higher in IMs compared to NMs (69.6 ± 30.1 ng/ml vs. 56.8 ± 27.1 ng/ml). kjpp.net Similarly, another study reported that NMs had lower plasma donepezil concentrations than IMs. researchgate.net The CYP2D610/*10 genotype, common in Asian populations, has been associated with higher steady-state plasma concentrations of donepezil and potentially better treatment efficacy. frontiersin.org

The following table summarizes the impact of CYP2D6 metabolizer status on donepezil clearance:

CYP2D6 Metabolizer StatusEffect on Donepezil Clearance
Poor Metabolizers (PMs)31.5% - 32% slower clearance than EMs nih.govnih.gov
Ultrarapid Metabolizers (UMs)24% - 67% faster clearance than EMs nih.govresearchgate.net

APOE Genotype and Treatment Outcomes

The apolipoprotein E (APOE) gene is a significant genetic risk factor for AD. The influence of its different alleles (ε2, ε3, and ε4) on the response to donepezil treatment has been a subject of extensive research, with conflicting results. frontiersin.org

Some studies suggest that carriers of the APOE ε4 allele, which is associated with an increased risk of AD, may respond more favorably to donepezil. nih.govkarger.com One study found that APOE ε4 carriers showed a smaller decline in cognitive scores compared to non-carriers after 48 weeks of treatment. nih.govkarger.com Another study indicated that patients with at least one APOE ε4 allele had the best efficacy with donepezil. frontiersin.org

Conversely, other research has shown that non-carriers of the APOE ε4 allele respond better to donepezil. frontiersin.org A pooled analysis of three clinical trials found no significant interaction between donepezil response and APOE ε4 carrier status. nih.govresearchgate.net Both carriers and non-carriers of the APOE ε4 allele who received donepezil showed significant improvements compared to those on placebo. nih.govresearchgate.net

The combined effect of APOE and CYP2D6 genotypes on donepezil efficacy has also been explored. One study reported that patients who were APOE E3 non-carriers and had the CYP2D610/*10 allele showed the best clinical response. frontiersin.org

The following table presents findings from a study on the effect of APOE genotype on cognitive change with donepezil treatment:

Treatment GroupAPOE ε4 Carrier StatusMean Change from Baseline in ADAS-cog Score
DonepezilCarriers-2.95
DonepezilNon-carriers-4.09
PlaceboCarriers-0.60
PlaceboNon-carriers-2.38

Data from a pooled analysis of three 12-week clinical studies. nih.gov

Interindividual Variability in Therapeutic Response

The therapeutic response to donepezil is highly variable, with response rates reported to be between 20% and 60%. frontiersin.orgnih.gov This variability is a result of the complex interplay of genetic factors influencing both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of donepezil. frontiersin.orgmdpi.com

Pharmacokinetic variability is largely driven by polymorphisms in metabolizing enzymes like CYP2D6, leading to differences in drug plasma concentrations. nih.gov Pharmacodynamic variability can be influenced by genes related to the underlying disease pathology, such as APOE. frontiersin.org The significant interindividual differences in drug response underscore the need for personalized treatment approaches. nih.govajnr.org

Pharmacogenetic Protocols for Optimized Therapy

Given the significant influence of genetic factors on donepezil treatment, the implementation of pharmacogenetic protocols holds the potential to optimize therapy. nih.govnih.gov It is estimated that pharmacogenetic factors could account for 75-85% of the therapeutic response to donepezil and other acetylcholinesterase inhibitors metabolized by CYP enzymes. nih.govnih.gov

By identifying a patient's genetic profile, particularly their CYP2D6 and APOE status, clinicians could potentially predict their response to donepezil. elsevier.es This information could guide the selection of the most effective treatment and help in tailoring doses to maximize efficacy and minimize adverse effects. researchgate.netelsevier.es For example, patients identified as CYP2D6 ultrarapid metabolizers might require higher doses to achieve a therapeutic effect, while poor metabolizers might need lower doses to avoid toxicity. researchgate.net

Biomarkers for Donepezil HCl Response

The search for reliable biomarkers to predict and monitor the response to donepezil treatment is an active area of research. nih.govclinicaltrials.gov An ideal biomarker would allow for the early identification of responders and non-responders, enabling more personalized and effective treatment strategies.

Recent studies have explored various potential biomarkers:

Plasma Amyloid-β Oligomers (AβOs): A study suggested that baseline levels of AβOs might predict the response to a 6-month donepezil treatment. Patients with lower baseline AβO values showed a better response. nih.gov

Annexin A3 (ANXA3): Research has indicated that a decrease in the expression of ANXA3 protein in platelets after three months of donepezil treatment could serve as a biomarker of treatment response. jelsciences.com

Functional Magnetic Resonance Imaging (fMRI): fMRI studies have shown that donepezil can alter brain activation patterns during memory tasks. These changes in cortical activation could potentially be used as a biomarker to monitor treatment effects. ajnr.org

Identifying and validating such biomarkers is crucial for advancing from a "one-size-fits-all" approach to a more precise and individualized management of Alzheimer's disease with donepezil HCl. clinicaltrials.gov

Drug Interactions and Concomitant Therapies

Synergistic Effects with Cholinesterase-Blocking Agents

Donepezil (B133215) HCl can have synergistic effects when administered with other agents that block cholinesterase, such as neostigmine (B1678181) and physostigmine. nih.gov This is because both types of drugs inhibit the breakdown of acetylcholine (B1216132), leading to an amplified effect. nih.gov A similar synergistic effect may also be anticipated with cholinergic agonists like bethanechol. fda.gov This potentiation of cholinergic activity can heighten the effects of these medications.

Interactions with Neuromuscular Blocking Agents

Donepezil HCl has the potential to interact with neuromuscular blocking agents, particularly depolarizing agents like succinylcholine. nih.govmedsafe.govt.nz By increasing acetylcholine levels at the neuromuscular junction, donepezil can prolong the muscle relaxation effects of succinylcholine. medsafe.govt.nzsinglecare.com This interaction is significant in surgical settings where muscle relaxants are used, and anesthesiologists should be aware of a patient's donepezil use to anticipate prolonged muscle relaxation. nih.gov Conversely, donepezil may diminish the effects of non-depolarizing neuromuscular blockers like atracurium. medsafe.govt.nz

Co-administration with Beta-Blockers and Risk of Bradycardia

The co-administration of donepezil HCl with beta-blockers can elevate the risk of bradycardia (a slow heart rate). nih.govmedsafe.govt.nz Donepezil itself can have vagotonic effects on the heart's sinoatrial and atrioventricular nodes, which can lead to a slowed heart rate. fda.gov When combined with beta-blockers such as atenolol, carvedilol, metoprolol (B1676517), and propranolol, which also slow the heart rate, this effect can be additive. nih.govmedsafe.govt.nzpsychdb.com Reports have documented instances of bradycardia and syncope in patients taking both donepezil and metoprolol. medsafe.govt.nz While the combination is not strictly contraindicated, careful monitoring for clinically significant bradycardia or heart block is recommended, especially in patients with pre-existing cardiac conduction abnormalities. medsafe.govt.nz

Influence of CYP Inducers on Donepezil HCl Levels

The metabolism of donepezil HCl is influenced by the cytochrome P450 (CYP) enzyme system, specifically isozymes CYP2D6 and CYP3A4. nih.gov Drugs that induce these enzymes can increase the rate at which donepezil is eliminated from the body, potentially reducing its therapeutic effect. nih.govdrugs.com

Table 1: CYP Inducers Affecting Donepezil HCl Levels

InducerEnzyme System(s)Potential Effect on Donepezil HCl
PhenytoinCYP3A4, CYP2D6Increased elimination, potentially reduced levels nih.govdrugs.comgov.bc.ca
CarbamazepineCYP3A4, CYP2D6Increased elimination, potentially reduced levels nih.govdrugs.comgov.bc.ca
Phenobarbital (B1680315)CYP3A4, CYP2D6Increased elimination, potentially reduced levels nih.govdrugs.comgov.bc.ca
RifampinCYP3A4Increased elimination, potentially reduced levels nih.govdrugs.com
DexamethasoneCYP3A4Increased elimination, potentially reduced levels nih.govdrugs.com

Concomitant Use with Memantine (B1676192) and Neurotoxicity Research

The combination of donepezil HCl and memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease. nih.govnih.gov However, research in animal models has raised questions about potential neurotoxicity with this combination. Studies in rats have shown that co-administration of donepezil and memantine can potentiate the neurotoxic effects of memantine, leading to neuronal injury at lower doses of memantine than when it is used alone. nih.govnih.gov One study found that combining memantine with donepezil resulted in a more severe and widespread neurotoxic reaction in the rat brain. nih.govnih.gov Further nonclinical studies have also indicated that the combination can increase the incidence and severity of neurodegeneration compared to memantine alone. fda.govfda.gov These findings highlight the need for continued research to fully understand the clinical implications of this drug combination. nih.govnih.gov

Interactions with Antidepressant Drugs

Donepezil HCl can interact with various antidepressant medications, particularly those with anticholinergic properties and those that affect the QTc interval.

Tricyclic Antidepressants (TCAs) : TCAs with significant anticholinergic activity, such as amitriptyline (B1667244) and imipramine, may counteract the therapeutic effects of donepezil. pdr.netdrugs.com Additionally, concurrent use may increase the risk of QTc prolongation. pdr.net

Selective Serotonin Reuptake Inhibitors (SSRIs) : While some experts recommend the use of SSRIs like escitalopram (B1671245) for treating depression in Alzheimer's patients on cholinesterase inhibitors, there is a potential for QT prolongation with this combination. pdr.net

Other Antidepressants : Caution is also advised when co-administering donepezil with other antidepressants like fluvoxamine (B1237835) due to the risk of QT prolongation. pdr.net

General Drug-Drug Interaction Profiles

Donepezil HCl has a broad interaction profile due to its cholinergic mechanism and metabolic pathway.

Anticholinergic Agents : Drugs with anticholinergic properties, including some antihistamines, antipsychotics, and antispasmodics, can antagonize the effects of donepezil. fda.govdrugs.com This is due to their opposing mechanisms of action on the cholinergic system. drugs.com

Antipsychotic Medications : Concurrent use of donepezil with certain antipsychotics like haloperidol (B65202) and risperidone (B510) may enhance neurotoxic effects, potentially leading to extrapyramidal symptoms. singlecare.commdedge.com

CYP Inhibitors : Theoretically, inhibitors of CYP3A4 and CYP2D6, such as ketoconazole (B1673606) and quinidine, could inhibit the metabolism of donepezil, though the clinical significance of this is not yet fully established. nih.govmedsafe.govt.nz

Table 2: Summary of Donepezil HCl Drug Interactions

Interacting Drug Class/AgentPotential Effect of Interaction
Other Cholinesterase Inhibitors (e.g., neostigmine, physostigmine)Synergistic effects, increased cholinergic activity nih.gov
Neuromuscular Blocking Agents (e.g., succinylcholine)Prolonged muscle relaxation nih.govmedsafe.govt.nz
Beta-Blockers (e.g., metoprolol, carvedilol)Increased risk of bradycardia nih.govmedsafe.govt.nz
CYP Inducers (e.g., rifampin, phenytoin)Decreased donepezil levels nih.govdrugs.com
MemantinePotential for increased neurotoxicity nih.govnih.gov
Tricyclic Antidepressants (e.g., amitriptyline)Antagonism of donepezil's effects, potential for QTc prolongation pdr.netdrugs.com
Anticholinergic DrugsInterference with donepezil's therapeutic activity fda.gov
Antipsychotics (e.g., haloperidol, risperidone)Potential for enhanced neurotoxic effects singlecare.commdedge.com

Polypharmacy in Alzheimer's Patients and Potential Drug-Drug Interactions

Elderly patients with Alzheimer's disease (AD) often present with multiple coexisting medical conditions, leading to the use of numerous medications, a practice known as polypharmacy. nih.govf1000research.com Polypharmacy, frequently defined as the routine use of five or more medications, is a significant concern in this population due to the increased risk of drug-drug interactions (DDIs). nih.govmdpi.com These interactions can be categorized as either pharmacokinetic, where one drug alters the absorption, distribution, metabolism, or excretion of another, or pharmacodynamic, where one drug modifies the physiological effect of another. tandfonline.com For patients with AD, who may not be able to effectively communicate early symptoms of adverse events, understanding potential DDIs with their prescribed cognitive enhancers, such as donepezil hydrochloride, is crucial. nih.gov

Donepezil hydrochloride is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4. medcentral.comnih.govfrontiersin.org Consequently, the co-administration of drugs that inhibit or induce these enzymatic pathways can significantly alter the plasma concentration of donepezil, potentially affecting its therapeutic action.

Pharmacokinetic Interactions

The metabolism of donepezil can be influenced by various medications. Potent inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine) can increase plasma concentrations of donepezil. medcentral.com One study in healthy individuals showed that ketoconazole increased donepezil plasma concentrations by about 36%. medcentral.com Similarly, population pharmacokinetic analyses suggest that CYP2D6 inhibitors may increase systemic exposure to donepezil by 17-20%. medcentral.com

Conversely, CYP3A4 inducers such as phenytoin, carbamazepine, dexamethasone, rifampin, and phenobarbital can accelerate the metabolism of donepezil, potentially reducing its plasma levels. medcentral.comnih.gov

Research has also explored interactions with other specific drugs. A study involving tadalafil, which is also metabolized by CYP3A4, found that it could inhibit donepezil metabolism in human liver microsomes, suggesting a potential for interaction. nih.gov In contrast, pharmacokinetic studies have indicated that donepezil does not significantly affect the pharmacokinetics of theophylline, cimetidine, warfarin, or digoxin. medcentral.compharmgkb.org Furthermore, a study on the co-administration of memantine and donepezil found no significant pharmacokinetic interactions between the two. researchgate.net

The following table summarizes key pharmacokinetic drug-drug interactions with donepezil.

Interacting Drug/ClassMechanism of InteractionPotential Effect on Donepezil
CYP3A4 Inhibitors (e.g., Ketoconazole)Inhibition of CYP3A4-mediated metabolism. medcentral.comIncreased plasma concentration of donepezil. medcentral.com
CYP2D6 Inhibitors (e.g., Quinidine, Paroxetine, Fluoxetine)Inhibition of CYP2D6-mediated metabolism. tandfonline.commedcentral.comf1000research.comIncreased systemic exposure to donepezil. medcentral.com
CYP3A4 Inducers (e.g., Rifampin, Phenytoin, Carbamazepine, Dexamethasone)Induction of CYP3A4-mediated metabolism. nih.govDecreased plasma concentration of donepezil. nih.govmedsafe.govt.nz
Antidepressants (e.g., Sertraline)Substrate for cytochrome P450 enzymes. f1000research.comf1000research.comPotential for decreased effects of donepezil. f1000research.comf1000research.com
Antipsychotics (e.g., Quetiapine (B1663577), Risperidone)Substrate for cytochrome P450 enzymes. f1000research.comf1000research.comPotential for decreased effects of donepezil. f1000research.comf1000research.com
Tadalafil Time-dependent inhibition of CYP3A4. nih.govIncreased half-life of donepezil. nih.gov

This table is for informational purposes and is not exhaustive.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs with similar or opposing physiological effects are used concomitantly. As a cholinesterase inhibitor, donepezil enhances cholinergic activity. Therefore, its effects can be additive with other cholinergic agonists, such as bethanechol, or other cholinesterase inhibitors. nih.govdrugs.com

Conversely, medications with anticholinergic properties, such as certain antipsychotics (e.g., haloperidol) or drugs used to manage urinary incontinence, can antagonize the therapeutic effects of donepezil. nih.govnih.gov

Donepezil's vagotonic effects on the sinoatrial and atrioventricular nodes can lead to bradycardia or heart block. medcentral.com This effect can be potentiated when used concurrently with other drugs that slow heart rate, such as beta-blockers (e.g., metoprolol, atenolol, propranolol) or digoxin. nih.govmedsafe.govt.nz The Centre for Adverse Reactions Monitoring (CARM) has received reports of bradycardia resulting from an interaction between donepezil and metoprolol. medsafe.govt.nz

During anesthesia, donepezil may exaggerate the muscle relaxation effects of depolarizing neuromuscular blockers like succinylcholine. nih.gov

The table below outlines significant pharmacodynamic interactions with donepezil.

Interacting Drug/ClassMechanism of InteractionPotential Effect of Co-administration
Anticholinergic Agents Antagonism of cholinergic effects. nih.govDecreased therapeutic efficacy of donepezil. medsafe.govt.nz
Cholinergic Agonists (e.g., Bethanechol)Additive cholinergic effects. drugs.comSynergistic effects. medsafe.govt.nz
Other Cholinesterase Inhibitors (e.g., Neostigmine, Physostigmine)Additive cholinesterase inhibition. nih.govSynergistic effects. nih.gov
Beta-Blockers (e.g., Metoprolol, Atenolol, Propranolol)Additive effects on heart rate. nih.govIncreased risk of bradycardia. nih.govmedsafe.govt.nz
Succinylcholine Potentiation of neuromuscular blockade. nih.govProlonged muscle relaxation. nih.govmedsafe.govt.nz
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Increased risk of gastrointestinal bleeding. nih.govPotential for increased risk of peptic ulcers or GI bleeding. medcentral.com
Corticosteroids Unspecified interaction mechanism.May produce severe weakness in patients with myasthenia gravis. medscape.com

This table is for informational purposes and is not exhaustive.

A study analyzing a Japanese adverse drug event database found that among 2653 Alzheimer's patients, 47.7% were prescribed five or more drugs. mdpi.comresearchgate.net Another study in Brazil found that polypharmacy was present in 95.12% of the AD patients analyzed. f1000research.com These studies highlight the high prevalence of polypharmacy and the corresponding potential for drug interactions. In one analysis, nearly half of the patients had interactions between donepezil and another drug, with quetiapine and metoprolol being the most frequent interactants. dergipark.org.tr This underscores the importance of careful medication review and management in this vulnerable patient population.

Advanced Research Methodologies and Translational Studies

In Vitro Studies

Neuroblastoma, Pheochromocytoma, and SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is frequently utilized in in-vitro models for neurodegenerative conditions because it can mimic neurons in both physiological and pathological states. scielo.br Studies have employed SH-SY5Y cells to investigate the effects of donepezil (B133215) and its derivatives. For instance, research on hydroxytyrosol-donepezil hybrids used neuronal differentiated human SH-SY5Y neuroblastoma cells to create an in-vitro model of Alzheimer's disease by inducing fibrillogenesis with Aβ 1–40. nih.govnih.gov This model helped to evaluate the protective roles of these hybrid compounds. nih.govnih.gov In other studies, solid lipid nanoparticle (SLN) formulations of donepezil were tested on SH-SY5Y cells to assess cytotoxicity. scielo.br One study found that an optimized SLN formulation of donepezil hydrochloride showed no significant cytotoxic effects on SH-SY5Y cells. scielo.br

Human Nasal Cell Line RPMI 2650: To assess the tolerability of intranasal formulations of donepezil, the human nasal cell line RPMI 2650 is used to simulate the real nasal mucosa. ub.edu Cytotoxicity assays, such as the Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay, are performed on these cells. ub.edunih.gov In one study, gel formulations of donepezil were tested on the RPMI 2650 cell line, and the results indicated that the formulations were well-tolerated, with cell viability remaining above 80% for dilutions ranging from 3.125 to 12.5 µg/mL. ub.edu This suggests the suitability of these formulations for intranasal delivery. ub.edu

In vitro models of the blood-brain barrier (BBB) are crucial for evaluating the potential of drug formulations to reach the central nervous system. researchgate.netnih.gov These models often use co-cultures of different cell types to mimic the in vivo barrier.

One such model involves a co-culture of primary rat brain endothelial cells, pericytes, and astrocytes. nih.gov Another commonly used cell line is the immortalized mouse brain endothelial cell line, bEnd.3, which is valued for its paracellular barrier properties. scielo.br The human cerebral microvascular endothelial cell line (hCMEC/D3) is also used as a simplified human in vitro model of the BBB. nih.gov

Studies have utilized these models to test the permeability of donepezil formulations. For example, ApoE-targeted solid lipid nanoparticles (SLNs) loaded with donepezil were shown to have increased uptake and permeability across a co-culture model of the BBB. nih.gov The bEnd.3 cell line has been used to assess the cytotoxicity of donepezil-loaded SLNs, with results indicating a marked decrease in cell viability, which can inform the optimization of formulations to enhance brain penetration while minimizing toxicity. scielo.br

Enzyme inhibition assays are fundamental in characterizing the activity of donepezil hydrochloride. Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), with a significantly lower inhibitory effect on butyrylcholinesterase (BChE). medchemexpress.comjst.go.jp

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). For AChE, the IC50 value for donepezil is approximately 6.7 nM. medchemexpress.comspandidos-publications.com This high selectivity for AChE over BChE is a key characteristic of the compound. medchemexpress.comjst.go.jp

The Ellman method is a commonly used spectrophotometric method for determining cholinesterase activity. nih.govmdpi.com This assay has been used to evaluate the inhibitory potential of donepezil and its derivatives against AChE from various sources, including humans and insects. nih.govmdpi.com For example, a study on donepezil derivatives assessed their ability to inhibit Anopheles AChE, highlighting the potential for developing species-selective inhibitors. nih.gov

Furthermore, novel donepezil-based hybrids, such as donepezil-tacrine hybrids, have been synthesized and evaluated for their ability to inhibit both AChE and BChE. acs.org Some of these hybrids have shown potent inhibition in the subnanomolar to low nanomolar range for both enzymes. acs.org

Inhibitory Activity of Donepezil and Related Compounds
CompoundTarget EnzymeIC50 ValueReference
DonepezilAChE6.7 nM medchemexpress.comspandidos-publications.com
Donepezil-Tacrine HybridsAChE & BChESubnanomolar to low nanomolar range acs.org

Cytotoxicity assays are essential for evaluating the cellular safety of donepezil and its various formulations. The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a common method used to assess cell viability. nih.gov

Studies have been conducted on various cell lines to determine the cytotoxic potential of donepezil. For instance, the human nasal cell line RPMI 2650 was used to evaluate the tolerability of intranasal donepezil gel formulations. ub.edunih.gov The results showed that cell viability remained high, indicating good tolerance. ub.edu

In another study, the cytotoxicity of donepezil-loaded solid lipid nanoparticles (SLNs) was assessed on SH-SY5Y and bEnd.3 cell lines. scielo.br While no significant cytotoxicity was observed on SH-SY5Y cells, a notable decrease in cell viability was seen in bEnd.3 cells. scielo.br Additionally, the brine shrimp lethality assay using Artemia franciscana has been employed to evaluate the cytotoxicity of donepezil derivatives. nih.gov

Cytotoxicity of Donepezil Formulations on Different Cell Lines
Cell LineDonepezil FormulationKey FindingReference
RPMI 2650 (Human Nasal)Donepezil GelsCell viability remained above 80% at concentrations up to 12.5 µg/mL. ub.edu
SH-SY5Y (Human Neuroblastoma)Donepezil-loaded SLNsNo significant cytotoxic effect was observed. scielo.br
bEnd.3 (Mouse Brain Endothelial)Donepezil-loaded SLNsCell viability decreased markedly. scielo.br

In vitro release and dissolution studies are critical for characterizing the performance of various donepezil hydrochloride formulations, such as orodispersible tablets (ODTs), sustained-release matrix tablets, and solid lipid nanoparticles (SLNs). These studies are typically conducted using a USP dissolution apparatus (Type II, paddle method) in different dissolution media, such as phosphate (B84403) buffer (pH 6.8) or 0.1 N HCl. ijnrd.orginnovareacademics.iniosrjournals.org

For ODTs, the focus is on rapid disintegration and drug release. Studies have shown that the choice of superdisintegrants, like crospovidone and croscarmellose sodium, significantly influences the dissolution profile, with some formulations achieving 100% drug release within 10 minutes. innovareacademics.inresearchgate.net

In the case of sustained-release tablets, the goal is to prolong drug release. Non-gelling polymers like Viscarin GP-209 have been used to achieve this, with release profiles evaluated in different pH media to simulate the gastrointestinal tract. iosrjournals.org

For SLNs, release studies are often performed using the dialysis bag method. scielo.brnih.gov These studies have demonstrated that SLN formulations can provide a cumulative release of donepezil over 24 hours, with one study showing approximately 70% release in this timeframe. scielo.br

In Vitro Release Characteristics of Donepezil Formulations
Formulation TypeKey FindingsReference
Orodispersible Tablets (ODTs)Formulations with crospovidone showed rapid release, with 100% of the drug released in 10 minutes. innovareacademics.inresearchgate.net
Sustained-Release Matrix TabletsFormulation F6 showed a similar drug release pattern to the innovator immediate-release formulation, with a similarity factor (f2) of 82. iosrjournals.org
Solid Lipid Nanoparticles (SLNs)Approximately 70% of Donepezil-HCl was cumulatively released after 24 hours. scielo.br

Cytotoxicity Assays

Preclinical Animal Models

Preclinical studies in animal models, primarily rodents, are essential for evaluating the in vivo efficacy and pharmacokinetics of donepezil hydrochloride. These studies have provided significant insights into its mechanism of action and therapeutic potential.

Rodent models with pharmacologically-induced or lesion-induced deficits in brain cholinergic function have been used to demonstrate that donepezil improves performance in learning and memory-based tasks. hres.ca For example, donepezil has been shown to ameliorate scopolamine-induced memory impairment in mice. medchemexpress.com

Pharmacokinetic studies in Wistar rats and hairless rats have been conducted to determine parameters such as peak plasma concentration, bioavailability, and tissue distribution. nih.govnih.gov In hairless rats, oral administration of donepezil resulted in a mean peak plasma concentration at approximately 1.2 to 1.4 hours. nih.gov Tissue distribution studies in Wistar rats indicated that the kidneys, lungs, and liver are the primary organs for metabolism and elimination. nih.gov

Furthermore, studies in mice have investigated brain-to-plasma ratios of donepezil, with findings suggesting that brain concentrations can be 3- to 4-fold higher than in plasma. nih.gov This is a crucial factor for a centrally acting drug. The effects of donepezil on acetylcholinesterase inhibition in plasma have also been correlated with its concentration, providing a predictive marker for its pharmacological effects. nih.gov

Preclinical Animal Study Findings for Donepezil
Animal ModelStudy TypeKey FindingReference
MiceEfficacy (Scopolamine-induced memory impairment)Donepezil treatment significantly prevented the progression of memory impairment. medchemexpress.com
Hairless RatsPharmacokinetics (Oral administration)Mean peak plasma concentration reached at approximately 1.2-1.4 hours. nih.gov
Wistar RatsTissue DistributionKidneys, lungs, and liver are the primary organs for metabolism and elimination. nih.gov
MiceBrain-to-Plasma RatioBrain concentrations were 3- to 4-fold higher than plasma concentrations. nih.gov

Rodent Models of Alzheimer's Disease and Cognitive Impairment (e.g., Aβ-induced, Tauopathy, Cholinergic Lesions)

Donepezil hydrochloride has been extensively studied in various rodent models that replicate key pathological features of Alzheimer's disease (AD) and cognitive impairment. These models are crucial for understanding the compound's mechanisms of action and its potential therapeutic effects before moving to human trials.

Aβ-induced Models: Animal models using amyloid-beta (Aβ) to induce AD-like pathology are common. Studies have shown that donepezil hydrochloride can significantly improve learning and memory impairments in rats with Aβ-induced AD. hapres.com It has been demonstrated to reduce the damage caused by free radicals in the hippocampus of these model rats. hapres.com In the Tg2576 mouse model, which overexpresses human amyloid precursor protein (APP), chronic administration of donepezil led to a decrease in brain tissue Aβ proteins and Aβ plaque deposition. nih.gov Specifically, a higher dose of donepezil significantly reduced both soluble and insoluble Aβ levels in the brain. nih.gov Furthermore, donepezil treatment has been found to inhibit the upregulation of proinflammatory factors mediated by Aβ in both in vitro and in vivo models. researchgate.net Research in Aβ-injected male rats showed that donepezil treatment, particularly when combined with aerobic training, improved memory deficits and increased the expression of CREB and BDNF, which are crucial for neuronal plasticity and memory. mazums.ac.ir

Tauopathy Models: To investigate the effect of donepezil on neurodegeneration related to tau pathology, the compound was administered to a mouse model (line PS19) with a P301S tau mutation. nih.gov Eight months of treatment resulted in a significant amelioration of neuroinflammation, a reduction in tau pathology, and decreased synaptic and neuronal loss. nih.govresearchgate.net The study also observed a decrease in tau insolubility and phosphorylation, with a notable suppression of c-Jun N-terminal kinase (JNK) activity in the brains of the treated mice. nih.gov

Cholinergic Lesion Models: Models with cholinergic depletion are used to mimic the loss of cholinergic neurons seen in AD. nih.govmdpi.com In rats with forebrain cholinergic depletion induced by the immunotoxin 192 IgG-saporin, chronic donepezil treatment improved cognitive functions, including localization capabilities, cognitive flexibility, and procedural abilities. nih.gov It also attenuated compulsive behaviors associated with the lesions. nih.gov Pre-treatment with donepezil in a similar rat model of basal forebrain cholinergic depletion was found to reduce hippocampal and neocortical caspase-3 activity, an indicator of apoptosis, and improve working memory and spatial discrimination. nih.gov These findings suggest that donepezil exerts beneficial effects on behavioral deficits and attenuates neurodegeneration induced by cholinergic depletion. nih.gov

Model TypeKey FindingsReference
Aβ-inducedImproved learning and memory; reduced free radical damage; decreased Aβ plaque deposition. hapres.comnih.gov
TauopathyAmeliorated neuroinflammation, tau pathology, synaptic and neuronal loss; decreased tau phosphorylation. nih.govresearchgate.net
Cholinergic LesionsImproved cognitive flexibility and procedural abilities; attenuated compulsive behaviors; reduced neurodegeneration. nih.govnih.gov

Zebrafish Models for Behavioral and Biochemical Assessment

Zebrafish have emerged as a valuable in vivo model for pharmacological and toxicological screening due to their genetic and neurological similarities to humans. nih.govfrontiersin.org They are increasingly used to assess the behavioral and biochemical effects of compounds like donepezil hydrochloride.

Behavioral Assessment: Studies using adult zebrafish have explored the effects of chronic donepezil exposure on various behaviors. In one study, exposure to donepezil resulted in a slight improvement in short-term memory. researchgate.netnih.gov However, it also led to increased aggression and anxiolytic-like behaviors. researchgate.netnih.gov Furthermore, a reduction in locomotion and abnormal movement orientation were observed in the circadian locomotor activity test. researchgate.netnih.gov In zebrafish larvae, donepezil administration has been shown to increase the acoustic startle response and reduce habituation, which is consistent with findings in rodent models. nih.gov

Biochemical Assessment: Biochemical analyses in zebrafish have revealed that the behavioral changes observed with donepezil exposure are associated with an elevation of oxytocin (B344502) and a reduction of cortisol levels in the brain. researchgate.netnih.gov Additionally, significant increases in reactive oxygen species (ROS) and malondialdehyde (MDA) levels in muscle tissue were noted, suggesting that donepezil exposure may induce oxidative stress and muscle weakness, potentially underlying the observed locomotor impairments. nih.gov

Assessment TypeKey FindingsReference
BehavioralSlight improvement in short-term memory; increased aggression; anxiolytic-like behavior; reduced locomotion. researchgate.netnih.gov
BiochemicalElevated brain oxytocin; reduced brain cortisol; increased muscle ROS and MDA levels. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in animal models is essential for understanding the relationship between drug concentration and its effect over time.

In rats, donepezil is rapidly distributed to various tissues, with peak concentration in the brain occurring approximately two hours after administration. The drug is primarily metabolized in the liver. PK/PD models have been constructed to simulate the plasma concentrations of donepezil and the corresponding changes in acetylcholine (B1216132) (ACh) levels in the brain. nih.gov These models, often using a 2-compartment PK model, can effectively predict the time course of ACh in the cerebral hippocampus following donepezil administration. nih.gov For instance, at a dose of 2.5 mg/kg in rats, brain ACh levels increased shortly after infusion, peaked around 30 to 45 minutes, and then decreased, slightly lagging the decline in plasma donepezil concentrations. nih.gov Simulations using these models can predict that while the pharmacokinetics of donepezil are nearly linear at higher doses, the resulting changes in ACh levels may follow a different profile compared to lower doses. nih.gov

Comparative PK studies in mice have also been conducted to evaluate different administration routes. A semi-mechanistic PK model was developed to describe the brain and blood pharmacokinetics of donepezil after oral and intranasal administration. mdpi.com This modeling helps to quantify the drug's distribution and the potential for direct nose-to-brain delivery. mdpi.com

Animal ModelModeling ApproachKey FindingsReference
Rat2-compartment PK model with indirect response PD modelSuccessfully simulated plasma donepezil and brain ACh profiles; predicted non-linear PD effects at higher doses. nih.gov
MouseThree-compartment semi-mechanistic PK modelQuantified drug flow and distribution for oral and intranasal routes, including direct nose-to-brain transport. mdpi.com

Clinical Trials Design and Outcomes

Double-Blind, Placebo-Controlled Trials

The efficacy of donepezil hydrochloride has been established through numerous double-blind, placebo-controlled clinical trials. oup.comnih.gov These trials are the gold standard for assessing a drug's effectiveness and safety.

A 24-week multicenter trial in the United States randomized patients with mild to moderate Alzheimer's disease to receive a placebo, 5 mg/day of donepezil, or 10 mg/day of donepezil. nih.gov The primary efficacy measures were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview Based Assessment of Change-Plus (CIBIC plus). nih.gov Both donepezil groups showed statistically significant improvements in cognitive function as measured by the ADAS-cog at weeks 12, 18, and 24 compared to the placebo group. nih.gov Similarly, global function, assessed by the CIBIC plus, also improved in the donepezil-treated patients. nih.gov

Another 24-week, double-blind, placebo-controlled trial involving over 1900 individuals with mild to moderate AD consistently demonstrated significant cognitive improvements at both 5 mg/day and 10 mg/day doses relative to placebo. oup.com In one of these multinational trials, patients on 10 mg/day of donepezil also showed better performance in complex daily functioning tasks. oup.com

A pilot study using functional MRI (fMRI) in a double-blind, placebo-controlled design investigated the effects of donepezil on cortical activation in subjects with Mild Cognitive Impairment (MCI). ajnr.org The results suggested that donepezil may enhance brain activation in the left inferior frontal gyrus during memory processing. ajnr.org

Long-Term Open-Label Extension Studies

To evaluate the long-term benefits and safety of donepezil, open-label extension studies have been conducted following the initial double-blind trials. hres.caresearchgate.netresearchgate.net

One such study was a 144-week extension of two U.S. phase 3 trials. nih.gov Patients who had completed the initial placebo-controlled studies continued to receive donepezil. hres.ca The results showed that the benefits of donepezil on cognitive scores remained above the original baseline for an additional 24 weeks of open-label treatment for patients who had a shorter placebo washout period. nih.gov For patients who had received 10 mg/day in the double-blind phase, the benefits were evident for up to 108 weeks of open-label treatment compared to other groups. nih.gov However, a longer placebo washout period of 6 weeks resulted in the loss of donepezil-associated benefits, and scores did not return to the original baseline even after restarting the drug. nih.gov This suggests that sustained treatment may offer advantages. nih.gov

In a 52-week open-label extension study in Japan involving patients with severe AD, it was found that those who received donepezil 10 mg daily with minimal interruption achieved the best long-term outcomes. researchgate.net Similarly, a 52-week extension study for patients with dementia with Lewy bodies showed that cognitive function improvement was sustained for the entire period. researchgate.net

Trial TypeDurationKey OutcomesReference
Double-Blind, Placebo-Controlled24 weeksSignificant improvement in cognition (ADAS-cog) and global function (CIBIC plus) compared to placebo. oup.comnih.gov
Long-Term Open-Label ExtensionUp to 144 weeksSustained cognitive benefits with continuous treatment; benefits lost after a prolonged washout period. nih.gov
Multinational24 weeksConfirmed efficacy and tolerability in a diverse patient population; dose-response effect observed. uni-muenchen.de

Multinational Clinical Trials

To confirm the efficacy and safety of donepezil in a broader and more diverse patient population, several multinational clinical trials have been conducted. oup.comuni-muenchen.demedpath.com

A 30-week, placebo-controlled, parallel-group study was conducted in a multinational setting with 818 patients with mild to moderately severe AD. uni-muenchen.de This trial consisted of a 24-week double-blind treatment phase followed by a 6-week single-blind placebo washout. uni-muenchen.de The results confirmed the findings from earlier U.S. trials, showing statistically significant improvements in both cognitive (ADAS-cog) and global (CIBIC plus) function for both the 5 mg/day and 10 mg/day donepezil groups compared to placebo. uni-muenchen.de A clear dose-response effect was evident, with the 10 mg/day group showing greater benefits across all outcome measures. uni-muenchen.de The study also demonstrated treatment-associated improvements in functional skills. uni-muenchen.de

These multinational trials have been crucial in establishing donepezil as a leading treatment for Alzheimer's disease worldwide, with the compound being marketed in over 50 countries. nih.gov The consistent results across different populations have solidified its role in the symptomatic treatment of AD.

Outcome Measures (ADAS-cog, CIBIC-plus, CDR-SB, IDDD, MMSE)

The evaluation of donepezil hydrochloride's efficacy in clinical trials has relied on a battery of standardized assessment tools designed to measure changes in cognition, global function, and activities of daily living. These instruments are crucial for quantifying the clinical significance of treatment effects.

Clinical Dementia Rating-Sum of Boxes (CDR-SB): The CDR-SB is a global scale that stages the severity of dementia by assessing cognitive performance and functional abilities across six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. rsna.org In clinical trials, donepezil has shown the ability to slow the decline measured by the CDR-SB. A multinational study found statistically significant improvements in LS mean change CDR-SB scores for both 5 mg/day and 10 mg/day donepezil groups at weeks 12, 18, and 24 compared to placebo. researchgate.net Another study reported that 57.1% of patients were deemed to have a good response in global status based on a CDR-SB score change of ≤0 from baseline. nih.gov In patients with vascular dementia, the 10 mg/d donepezil group showed significant improvements on the CDR-SB compared to placebo at multiple time points. nih.gov

Interview for Deterioration in Daily living activities in Dementia (IDDD): The IDDD is a structured interview used to assess a patient's ability to perform activities of daily living (ADLs), distinguishing between instrumental or complex tasks and basic self-care. clinicaltrials.gov A 24-week multinational study utilized a modified version of the IDDD and found that patients receiving 10 mg/d of donepezil performed better than placebo-treated patients in their ability to carry out complex daily tasks. clinicaltrials.govresearchgate.net This suggests a treatment-associated benefit in functional skills, which is a critical aspect of dementia care. researchgate.net Upon cessation of treatment, the benefits observed in IDDD scores were lost.

Mini-Mental State Examination (MMSE): The MMSE is a widely used 30-point questionnaire that screens for cognitive impairment and tracks its severity over time. researchgate.net Numerous studies have reported significant improvements in MMSE scores for patients treated with donepezil. alzdiscovery.orgresearchgate.net A meta-analysis of 18 RCTs revealed that a 10 mg/day dose of donepezil significantly improved MMSE scores (Hedges' g: 2.27), with the 5 mg/day dose also showing a slight improvement (Hedges' g: 2.09). medscape.com Another analysis found that donepezil treatment resulted in a mean improvement of 1.41 points on the MMSE, which is considered to exceed the minimal clinically important difference. researchgate.net In Chinese patients with mild to moderate AD, donepezil treatment led to improved MMSE scores compared to placebo after 12 weeks. nih.govresearchgate.net

Table 1: Summary of Donepezil Efficacy on Key Outcome Measures from Selected Clinical Trials

Outcome Measure Study Duration Key Finding Citation
ADAS-cog 24 Weeks Mean drug-placebo difference of -2.5 (5mg) and -3.1 (10mg) units. d-nb.info, nih.gov
26 Weeks Mean difference of -2.67 compared to placebo. highwire.org
CIBIC-plus 15 Weeks 32-38% of donepezil patients improved vs. 18% on placebo. d-nb.info, nih.gov
24 Weeks Significant improvement in global ratings for 5mg and 10mg doses vs. placebo. alzdiscovery.org
CDR-SB 24 Weeks Significant improvements for both 5mg and 10mg doses vs. placebo. , researchgate.net
1 Year Donepezil group showed consistently lower (better) scores than placebo. openaccessjournals.com
IDDD 24 Weeks 10mg dose group performed better in complex daily tasks vs. placebo. clinicaltrials.gov,
MMSE 24 Weeks Significant treatment benefits observed for both 5mg and 10mg doses. alzdiscovery.org
Meta-analysis Significant improvement with 10mg dose (Hedges' g: 2.27). medscape.com

Functional Magnetic Resonance Imaging (fMRI) in Genetic Risk Populations

Functional Magnetic Resonance Imaging (fMRI) has emerged as a noninvasive biomarker to investigate brain function and monitor treatment responses, particularly in individuals at genetic risk for Alzheimer's disease. clinicaltrials.gov The apolipoprotein E (APOE) ε4 allele is a major genetic risk factor for sporadic AD. clinicaltrials.gov

Research using task-activated fMRI has shown that cognitively intact older adults who are APOE ε4 carriers and have a family history of dementia exhibit increased activation in key brain regions like the hippocampus and posterior cingulate during semantic memory tasks. clinicaltrials.gov This hyperactivation is theorized to be a compensatory brain response during the preclinical stage of AD. clinicaltrials.gov Some evidence suggests this increased activation may be protective against imminent cognitive decline. clinicaltrials.gov

A clinical trial was designed specifically to evaluate the effects of donepezil on task-activated fMRI in healthy older adults at high genetic risk for AD (APOE ε4 carriers with a family history). clinicaltrials.gov The primary hypothesis of this 24-week, randomized, placebo-controlled study was that donepezil would maintain or enhance the level of compensatory brain activation in response to a semantic memory task, whereas the placebo group would experience a decline. clinicaltrials.gov This suggests fMRI could be a sensitive biomarker for detecting cholinergic modulation before significant cognitive changes are apparent. clinicaltrials.gov

Studies on resting-state functional connectivity (rs-fcMRI) have also explored the interaction between donepezil and APOE genotype. One study found that cholinesterase inhibitor treatment was associated with significant changes in functional connectivity, but only in APOE ε4 carriers. Specifically, treated carriers showed increased functional connectivity within the dorsal attention network (DAN), control network (CON), and salience network (SAL) compared to untreated carriers. In contrast, non-carriers did not show significant changes. These findings support the idea that APOE genotype may influence the brain's response to cholinergic therapies like donepezil. medscape.com

Table 2: fMRI Studies Investigating Donepezil in Relation to Genetic Risk

Study Focus Population Key fMRI-Related Hypothesis/Finding Citation
Task-activated fMRI Healthy older adults with high genetic risk (APOE ε4 carriers, family history) Donepezil is predicted to maintain or enhance compensatory hyperactivation in brain memory circuits compared to placebo. clinicaltrials.gov
Resting-state fcMRI Patients with very mild and mild AD ChEI treatment is associated with increased functional connectivity in specific resting-state networks (DAN, CON, SAL) only in APOE ε4 carriers.
Structural MRI Patients with mild cognitive impairment A non-significant trend for slowing of hippocampal atrophy rates was observed in APOE-ε4 carriers treated with donepezil.

Bioanalytical Methods for Donepezil HCl Estimation

The accurate quantification of donepezil hydrochloride in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and clinical monitoring. Various sophisticated bioanalytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) being the most prominent technique. These methods are chosen for their sensitivity, specificity, and reliability.

HPLC/UV, LC/MS, HPLC/Fluorescence, HPLC/PDA

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC/UV): This is a widely used method for the determination of donepezil in pharmaceutical preparations like tablets. The method typically involves a reversed-phase (RP) C18 or similar column. The mobile phase often consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is carried out using a UV detector at a wavelength where donepezil shows significant absorbance, such as 268 nm, 232 nm, or 210 nm. While robust and accessible, HPLC/UV methods can sometimes lack the high sensitivity required for detecting very low concentrations of the drug in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying donepezil and its metabolites in biological samples like human plasma. This technique offers a low limit of quantification, often in the sub-ng/mL range (e.g., 0.1 ng/mL). The process involves extracting the drug from the plasma, often using liquid-liquid extraction or solid-phase extraction. The separation is performed on an HPLC or UPLC system, followed by detection using a mass spectrometer, which monitors specific mass-to-charge (m/z) transitions for the analyte and an internal standard. The short run times associated with modern UPLC-MS/MS methods make it suitable for high-throughput pharmacokinetic studies.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/Fluorescence): Fluorescence detection offers excellent selectivity and sensitivity, making it a powerful alternative to UV detection, especially for bioanalytical applications. For donepezil, this method involves using specific excitation and emission wavelengths to detect the compound after its separation on an HPLC column. Though highly sensitive, fluorescence detection can be limited by factors such as pH, oxygen levels, and the potential for photo-instability of the fluorophores.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): HPLC with a photodiode array (PDA) detector provides an advantage over a standard UV detector by acquiring the entire UV-visible spectrum for each point in the chromatogram. This capability is particularly useful for method development, peak purity assessment, and stability-indicating assays where the drug and its degradation products need to be identified and quantified. A simple and robust HPLC-PDA assay has been developed for the rapid determination of donepezil in rat plasma and tissues, demonstrating its utility in pre-clinical pharmacokinetic and biodistribution studies.

Table 3: Comparison of Bioanalytical Methods for Donepezil HCl Estimation

Method Typical Application Common Detector Settings Key Advantages Key Limitations Citations
HPLC/UV Pharmaceutical tablets λ = 210, 232, or 268 nm Robust, accessible, good for quality control. Lower sensitivity for bio-samples. ,
LC/MS Human plasma (pharmacokinetics) ESI+, MRM mode (e.g., m/z 380 → 91) Very high sensitivity and specificity, high throughput. Expensive instrumentation, complex method development. ,,
HPLC/Fluorescence Biological fluids (plasma) Specific excitation/emission wavelengths High sensitivity and selectivity. Potential interference from sample matrix, pH sensitivity. ,,
HPLC/PDA Stability studies, plasma/tissue analysis Acquires full UV-Vis spectrum (e.g., λ = 230 nm) Peak purity analysis, simultaneous detection of degradation products. Sensitivity may be lower than LC/MS or fluorescence. ,,,

Novel Delivery Systems for Donepezil Hcl

Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles)

Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system for donepezil (B133215) HCl. scielo.br These nanoparticles are composed of biocompatible lipids that are solid at room temperature and are stabilized by surfactants in an aqueous dispersion. scielo.br The small size of these particles, ideally under 200 nm, facilitates their passage across the blood-brain barrier. scielo.br

Research has focused on optimizing SLN formulations by adjusting parameters such as homogenization speed, sonication time, and the concentration of lipids and surfactants. scielo.br In one study, a homogenization-sonication technique was used to prepare donepezil HCl-loaded SLNs. scielo.br The optimized formulation, using tripalmitin (B1682551) as the lipid and a combination of Tween 80 and lecithin (B1663433) as surfactants, yielded spherical nanoparticles with a smooth surface. scielo.brscielo.br Another study utilized a solvent emulsification diffusion technique with glyceryl monostearate as the lipid, and a blend of Tween 80 and poloxamer 188 as the surfactant. tandfonline.com A modified solvent injection method has also been employed to produce donepezil-loaded SLNs, which were then coated with Tween 80 to enhance permeability across the blood-brain barrier. researchgate.netinnovareacademics.in

The characteristics of these nanoparticles are critical for their performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency. The PDI value indicates the uniformity of the particle size distribution, with lower values being desirable. The zeta potential measures the surface charge of the nanoparticles, which influences their stability in suspension. Entrapment efficiency refers to the percentage of the drug that is successfully encapsulated within the nanoparticles.

Table 1: Characteristics of Donepezil HCl-Loaded Solid Lipid Nanoparticle Formulations

Preparation Method Lipid Surfactant(s) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Entrapment Efficiency (%) In Vitro Release
Homogenization-sonication scielo.brresearchgate.net Tripalmitin Tween 80, Lecithin 87.2 ± 0.11 0.22 ± 0.02 -17.0 ± 0.12 93.84 ± 0.01 ~70% released after 24 hours scielo.br
Solvent Emulsification Diffusion tandfonline.com Glyceryl Monostearate Tween 80, Poloxamer 188 121.0 ± 5.27 - -24.1 67.95 ± 0.98 89.35%
Modified Solvent Injection researchgate.netinnovareacademics.in - Tween 80 185.8 - - 78.52 ± 2.54 98.62 ± 3.14% at 36 hours

In vitro release studies have demonstrated that these SLN formulations can provide a sustained release of donepezil HCl over extended periods. For instance, one optimized formulation released approximately 70% of the encapsulated drug over 24 hours, while another showed a release of 98.62% at 36 hours. scielo.brresearchgate.net

Nasal Administration and Nose-to-Brain Delivery

Nasal administration is being explored as a non-invasive alternative for delivering donepezil HCl directly to the brain, thereby bypassing the blood-brain barrier and first-pass metabolism in the liver. rsc.orgresearchgate.netnih.gov This route takes advantage of the direct anatomical connection between the nasal cavity and the central nervous system via the olfactory and trigeminal nerves. nih.govresearchgate.net

Various formulations have been developed to enhance nose-to-brain delivery, including nanoemulsions, in situ gels, and specialized nasal films. rsc.orgresearchgate.netnih.gov A study on a donepezil nanoemulsion (NE) and a mucoadhesive nanoemulsion (PNE) containing Pluronic F-127 found that the polymeric version significantly improved drug permeation through the nasal mucosa. nih.gov Another approach involves a thermosensitive in situ gel using Poloxamer 407 and Poloxamer 188, which gels at nasal physiological temperatures, prolonging contact time and enhancing absorption. farmaceut.orgnih.govsrce.hr This gel formulation demonstrated a relative bioavailability of 385.6% and a drug targeting efficiency of 151.2% compared to intragastric administration in rats. farmaceut.orgnih.govsrce.hr

Hyaluronic acid-coated transfersomes (DPZ-HA-TFS) have also been developed for intranasal delivery. nih.gov An optimized formulation of these nanocarriers showed a high drug targeting efficiency of 508.25% and a direct nose-to-brain transport percentage of 80.32%. nih.gov Similarly, a polymeric nasal film composed of HPMC, Me-β-CD, and PEG400 resulted in significantly higher drug concentrations in the brain compared to oral administration. researchgate.net

Pharmacokinetic studies comparing intranasal to other administration routes have highlighted the potential of this delivery system. For example, an in situ gel formulation showed a significantly higher maximum concentration (Cmax) in the brain and a larger area under the curve (AUC) compared to an intragastric solution in rats. farmaceut.org

Table 2: Pharmacokinetic Parameters of Intranasal Donepezil HCl Formulations in Animal Models

Formulation Animal Model Brain Cmax Brain Tmax Brain AUC Relative Bioavailability (%) Drug Targeting Efficiency (%)
Thermosensitive in situ gel farmaceut.org Rats Significantly higher than control Significantly different from control Significantly higher than control 385.6 151.2
Nanostructured lipid carrier in situ gel rsc.org Wistar Rats 193.41 ± 26.4 ng/mL 2 hours - - 213.123
Hyaluronic acid-coated transfersomes nih.gov - Significantly superior to control - - - 508.25

Transdermal Patches

Transdermal patches offer a non-invasive method for the continuous and controlled delivery of donepezil HCl over an extended period. acspublisher.com This approach avoids the gastrointestinal side effects and first-pass metabolism associated with oral administration. acspublisher.comresearchgate.net The development of these patches involves the use of various polymers to form a matrix that holds the drug, along with plasticizers to ensure flexibility and penetration enhancers to facilitate the drug's movement through the skin. researchgate.net

The solvent casting method is commonly used to prepare these patches. impactfactor.org Research has explored different polymer combinations, such as Eudragit S-100, Eudragit E-100, and HPMC, to achieve desired release characteristics. researchgate.net One study found that a formulation with HPMC K15, PVP K30, and modified chitosan (B1678972) provided prolonged permeation and good flexibility. acspublisher.com The choice of backing film for the patch has also been shown to be a critical factor, as it can interact with the drug and affect its release and permeation through the skin. nih.gov

In vitro permeation studies using Franz diffusion cells are conducted to evaluate the performance of these patches. impactfactor.orginnovareacademics.in These studies measure the flux of the drug across a membrane, which can be synthetic, animal skin, or human cadaver skin. impactfactor.orgscielo.br For example, a study using rabbit skin showed that a donepezil patch could release the drug for up to 7 days. ingentaconnect.com Another study using rat skin demonstrated that 89% of the drug was released over 72 hours. researchgate.net The development of donepezil ionic liquids (ILs) has also been investigated to overcome the low skin permeability of the drug's free base form, showing significantly higher skin permeation.

Table 3: In Vitro Permeation/Release from Donepezil HCl Transdermal Patches

Patch Formulation / Study Focus Membrane Permeation/Release Results
Eudragit & HPMC matrix researchgate.net Rat skin 89% drug release within 72 hours
HPMC K15, PVP K30, Modified Chitosan acspublisher.com - DTDP-11 formulation showed the highest drug release at 8, 16, and 24 hours
Effect of Backing Films nih.gov Rabbit abdominal skin Highest permeated amount was 69.44 ± 10.07 μg/cm² with Cotran™ 9726 backing film
Dong-A Donepezil Patch ingentaconnect.com Human skin ~68.1% of donepezil permeated over 7 days
Dong-A Donepezil Patch ingentaconnect.com Rabbit skin ~51.2% of donepezil permeated over 7 days

Polymeric Nanoparticles and Extracellular Vesicles

Beyond SLNs, other nanocarriers like polymeric nanoparticles and extracellular vesicles (EVs) are being investigated for donepezil HCl delivery. mdpi.commdpi.com These systems aim to improve the drug's ability to cross the blood-brain barrier and enhance its therapeutic efficacy. nih.govnih.gov

One study compared the effectiveness of polymeric nanoparticles made from Poly(lactic acid)-poly(ethylene glycol) (NPs-PLA-PEG) with extracellular vesicles isolated from human plasma for delivering donepezil. nih.govtandfonline.com Both types of nanocarriers were designed to have similar sizes and surface charges and were able to encapsulate the drug efficiently, allowing for sustained release. nih.gov

The study revealed that while both formulations were readily taken up by endothelial cells in vitro, their behavior in vivo differed significantly. nih.gov In zebrafish larvae, the EVs were found to have penetrated the brain parenchyma, whereas the polymeric nanoparticles remained largely within the bloodstream. nih.govnih.gov This suggests that EVs may be a more effective vehicle for brain-targeted delivery. The EV formulation loaded with donepezil was also more effective at inhibiting the activity of the acetylcholinesterase enzyme in the heads of the zebrafish larvae. nih.govtandfonline.com This highlights the potential of bio-inspired delivery systems like EVs as a promising strategy for treating neurodegenerative diseases. nih.govdovepress.com

Table 4: Comparison of Donepezil-Loaded Polymeric Nanoparticles and Extracellular Vesicles

Nanocarrier Type Composition Encapsulation Efficiency (%) Drug Loading (%) Key In Vivo Finding (Zebrafish Larvae)
Polymeric Nanoparticles (NPs-PLA-PEG-DNZ) dovepress.com Poly(lactic acid)-poly(ethylene glycol) 48.2 ± 0.92 10.3 ± 0.14 Remained mainly in the bloodstream. nih.gov

Future Directions and Research Challenges

Elucidating Undiscovered Non-Cholinergic Mechanisms

While donepezil (B133215) hydrochloride's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a growing body of evidence suggests that its therapeutic effects may extend beyond this cholinergic pathway. nih.govnih.gov Future research is increasingly focused on uncovering these non-cholinergic mechanisms, which could open new avenues for its application and lead to the development of more effective treatments for neurodegenerative diseases. nih.govspandidos-publications.com

Several potential non-cholinergic pathways have been identified and are under investigation. These include:

Modulation of Amyloid-β (Aβ) Cascade: Donepezil has been shown to interact with the Aβ cascade at multiple levels. ingentaconnect.comnih.gov Studies suggest it may inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's disease (AD). nih.govresearchgate.net This effect might be achieved by interfering with the role of AChE in promoting Aβ fibril formation. nih.gov Furthermore, some research indicates that donepezil could influence the processing of the amyloid precursor protein (APP), reducing the production of Aβ peptides. researchgate.net

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative processes. spandidos-publications.com Donepezil has demonstrated anti-inflammatory properties by suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov This modulation of neuroinflammation appears to be mediated through pathways such as the MAPK/NLRP3 inflammasome/STAT3 signaling cascade. nih.govnih.govresearchgate.net

Neuroprotection and Tau Pathology: Research suggests that donepezil may offer neuroprotective benefits independent of its AChE inhibition. nih.govnih.gov It has been shown to protect neurons against various insults, including glutamate-induced excitotoxicity and ischemia. nih.govnih.gov Moreover, some studies indicate that donepezil can ameliorate tau pathology, another key feature of AD, by reducing tau hyperphosphorylation and insolubility. researchgate.netnih.govresearchgate.net This may be linked to its anti-inflammatory actions and its ability to suppress certain kinases involved in tau phosphorylation, such as c-Jun N-terminal kinase (JNK). researchgate.netnih.gov

Sigma-1 Receptor Agonism: Donepezil is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein with roles in regulating cellular stress responses and neuronal plasticity. wikipedia.org This interaction may contribute to its observed antiamnestic effects. wikipedia.org

Modulation of Ion Channels: Donepezil has been found to inhibit voltage-activated sodium and potassium currents, although the clinical significance of this action remains to be fully elucidated. wikipedia.orgresearchgate.net

Potential Non-Cholinergic MechanismKey Research FindingsPotential Therapeutic Implication
Modulation of Amyloid-β CascadeInhibits AChE-induced Aβ aggregation. nih.gov May influence APP processing to reduce Aβ production. researchgate.netDisease modification in Alzheimer's disease by targeting a core pathology.
Anti-inflammatory EffectsSuppresses microglial and astrocytic activation. nih.govnih.gov Reduces pro-inflammatory cytokines (IL-1β, IL-6, COX-2). researchgate.netnih.govnih.govTreatment of neuroinflammation-associated diseases. nih.govnih.gov
Neuroprotection and Tau PathologyProtects against glutamate (B1630785) toxicity and ischemia. nih.govnih.gov Ameliorates tau hyperphosphorylation and insolubility. researchgate.netnih.govSlowing neurodegenerative processes.
Sigma-1 Receptor AgonismActs as a potent agonist. wikipedia.org Contributes to antiamnestic effects. wikipedia.orgEnhancement of cognitive function through non-cholinergic pathways.

Development of Predictive Biomarkers for Treatment Response

A significant challenge in the clinical use of donepezil is the variability in patient response. Identifying predictive biomarkers is crucial for personalizing treatment and ensuring that the medication is prescribed to individuals most likely to benefit. Research in this area is focused on several types of biomarkers:

Genetic Biomarkers: The apolipoprotein E (APOE) ε4 allele is a well-known genetic risk factor for AD. Some studies have suggested that an individual's APOE genotype may influence their response to donepezil, with some evidence indicating that APOE ε4 carriers might show a sustained benefit. wikipedia.org Further investigation into other genetic variations, particularly in genes related to cholinergic pathways and drug metabolism (e.g., CYP2D6), is needed to refine these predictions. drugbank.com

Neuroimaging Biomarkers: Advanced neuroimaging techniques may provide insights into treatment response. For example, measuring changes in cerebral blood flow, glucose metabolism (using PET scans), or the rate of hippocampal atrophy (using MRI) could serve as biomarkers. nih.govnih.gov Patients with specific patterns of brain activity or structural integrity may respond more favorably to donepezil.

Fluid Biomarkers: Cerebrospinal fluid (CSF) and blood-based biomarkers are promising due to their relative ease of access. Levels of Aβ peptides (Aβ42, Aβ40) and tau proteins (total tau, phosphorylated tau) in the CSF are established markers of AD pathology. Monitoring changes in these markers in response to donepezil treatment could help predict clinical efficacy.

Overcoming Therapeutic Resistance

Over time, some patients may experience a decline in the effectiveness of donepezil, a phenomenon often referred to as therapeutic resistance. Understanding and overcoming this resistance is a key research challenge. Potential mechanisms contributing to resistance include:

Disease Progression: As the underlying neurodegenerative disease progresses, the loss of cholinergic neurons may become too extensive for donepezil to exert a meaningful effect. nih.gov

Receptor Downregulation: Chronic stimulation of cholinergic pathways could potentially lead to a downregulation of nicotinic acetylcholine (B1216132) receptors, diminishing the drug's impact.

Alterations in Drug Metabolism: Changes in the activity of cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in metabolizing donepezil, could affect its plasma concentrations and efficacy. drugs.com

Strategies to overcome resistance may involve dose adjustments, although higher doses have not consistently shown greater benefit and may increase side effects. drugs.com Another approach is the development of combination therapies that target multiple pathological pathways simultaneously.

Optimization of Combination Therapies

Given the multifaceted nature of neurodegenerative diseases like AD, combination therapies are a promising avenue for future treatment strategies. Donepezil is often used in combination with other drugs, and optimizing these combinations is an active area of research.

A notable example is the combination of donepezil with memantine (B1676192), an NMDA receptor antagonist. mdpi.com This combination has shown superior results in enhancing cognitive function compared to donepezil alone in patients with moderate-to-severe AD. mdpi.com Future research will likely explore combinations of donepezil with emerging disease-modifying therapies, such as anti-amyloid or anti-tau antibodies, to target both symptomatic relief and the underlying pathology. Additionally, combining donepezil with non-steroidal anti-inflammatory drugs (NSAIDs) has shown potential in protecting against neuronal injury in preclinical studies. mdpi.com

Personalized Treatment Strategies Based on Pharmacogenomics

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds significant promise for personalizing donepezil therapy. By identifying genetic variations that influence drug efficacy and metabolism, clinicians could tailor treatment to individual patients.

Key areas of pharmacogenomic research for donepezil include:

CYP2D6 and CYP3A4 Polymorphisms: Variations in the genes encoding these enzymes can lead to differences in how quickly donepezil is metabolized, affecting its concentration in the body. drugs.com Patients who are "poor metabolizers" may be at higher risk for side effects, while "ultrarapid metabolizers" may require different dosing to achieve a therapeutic effect.

Apolipoprotein E (APOE) Genotype: As mentioned earlier, the APOE genotype may predict the long-term efficacy of donepezil. wikipedia.org

Cholinergic System Genes: Variations in genes for choline (B1196258) acetyltransferase, acetylcholine receptors, and other components of the cholinergic system could also influence treatment response.

Pharmacogenomic FactorPotential Impact on Donepezil TherapyClinical Application
CYP2D6/CYP3A4 PolymorphismsAltered drug metabolism, affecting plasma concentrations and risk of side effects. drugs.comGuiding dosage adjustments to optimize efficacy and minimize adverse events.
APOE GenotypePotential prediction of long-term treatment response, particularly in individuals with the APOE ε4 allele. wikipedia.orgInforming treatment decisions and managing patient expectations.
Cholinergic System GenesVariations in genes for key cholinergic components could influence the drug's mechanism of action.Identifying patients most likely to benefit from a cholinergic-enhancing therapy.

Long-Term Outcomes in Diverse Patient Populations

Most clinical trials of donepezil have been conducted over relatively short periods, typically 6 to 12 months. wikipedia.org There is a need for longer-term studies to understand the sustained effects of the drug on cognitive function, daily activities, and disease progression.

Furthermore, much of the existing research has focused on specific patient populations. Future studies should aim to include more diverse populations, including individuals from different ethnic backgrounds, those with various comorbidities, and patients at different stages of the disease. This will provide a more comprehensive understanding of donepezil's effectiveness and safety profile across a broader range of individuals. Research is also exploring the off-label use of donepezil in other conditions associated with cognitive impairment, such as vascular dementia, Lewy body dementia, and traumatic brain injury, though significant benefits have not yet been consistently proven. researchgate.net

Translational Research from Preclinical to Clinical Application

Bridging the gap between preclinical findings and clinical applications is a perpetual challenge in drug development. For donepezil, promising results from in vitro and animal model studies on its non-cholinergic effects, such as neuroprotection and anti-inflammation, need to be rigorously tested in human clinical trials. nih.govnih.govresearchgate.netnih.gov

Translational research efforts should focus on:

Developing and validating biomarkers that can be used in both preclinical models and human studies to track the engagement of these non-cholinergic targets.

Designing clinical trials that are specifically aimed at evaluating the disease-modifying potential of donepezil, rather than just its symptomatic effects. This may require longer trial durations and the inclusion of biomarkers of disease progression.

Investigating the clinical relevance of the various molecular pathways affected by donepezil, such as the sigma-1 receptor and ion channel modulation, to determine if these contribute meaningfully to its therapeutic profile in patients. wikipedia.orgresearchgate.net

By addressing these future directions and research challenges, the scientific community can continue to refine our understanding of donepezil hydrochloride and optimize its use for the benefit of patients with neurodegenerative diseases.

Q & A

Q. Basic Methodology :

  • Use dose-response curves with ≥5 concentration points to calculate IC50 values, comparing against reference inhibitors (e.g., rivastigmine).
  • Include positive controls (e.g., tacrine) and negative controls (vehicle-only groups) to validate assay sensitivity.
  • Document buffer composition (pH 7.4 PBS), temperature (37°C), and incubation times (30–60 mins) to ensure reproducibility .

How to resolve contradictions between in vitro potency and in vivo efficacy data for donepezil HCl metabolites?

Q. Advanced Analysis :

  • Apply physiologically based pharmacokinetic (PBPK) modeling to quantify blood-brain barrier penetration differences.
  • Use HPLC-MS/MS to measure active metabolite concentrations in brain homogenates vs. plasma.
  • Conduct sensitivity analyses to identify confounding variables (e.g., cytochrome P450 polymorphisms) .

What statistical frameworks are optimal for analyzing cognitive outcomes in donepezil HCl clinical trials?

Q. Methodological Guidance :

  • For continuous endpoints (e.g., ADAS-Cog scores), employ mixed-effects models with random intercepts for inter-site variability.
  • Adjust for baseline covariates (age, baseline MMSE) using ANCOVA.
  • Report effect sizes with 95% CIs instead of p-values alone to avoid misinterpretation .

How to design a longitudinal study assessing donepezil HCl's disease-modifying effects in early Alzheimer’s?

Q. Basic Protocol :

  • Adopt a randomized, double-blind, placebo-controlled design with 12–24 month follow-up.
  • Incorporate biomarkers (e.g., CSF Aβ42, hippocampal volumetry) alongside cognitive endpoints.
  • Use block randomization stratified by APOE ε4 status to control for genetic confounding .

What methodologies address batch-to-batch variability in donepezil HCl formulation studies?

Q. Advanced Quality Control :

  • Implement accelerated stability testing (40°C/75% RH) with HPLC-UV purity assays at 0, 1, 3, and 6 months.
  • Apply multivariate analysis (e.g., PCA) to correlate degradation products with excipient ratios.
  • Reference ICH Q1E guidelines for acceptance criteria .

How to optimize LC-MS parameters for detecting trace donepezil HCl metabolites in human plasma?

Q. Methodological Optimization :

  • Use electrospray ionization (ESI+) with MRM transitions (m/z 380.1→91.1 for donepezil).
  • Optimize collision energy (20–30 eV) and desolvation temperature (350–450°C) via response surface methodology.
  • Validate with matrix-matched calibration curves (1–500 ng/mL) .

What ethical considerations are critical when enrolling vulnerable populations in donepezil HCl trials?

Q. Basic Compliance :

  • Obtain informed consent using simplified visual aids for patients with cognitive impairment.
  • Include legally authorized representatives in consent discussions per ICH GCP E6(R3).
  • Submit protocols to IRBs with dementia-specific risk-benefit assessments .

How to conduct a systematic review of donepezil HCl’s off-target effects using PRISMA guidelines?

Q. Advanced Synthesis :

  • Define search strings (e.g., “donepezil AND (off-target OR adverse effect)”) across PubMed, Embase, and Cochrane Library.
  • Use ROBINS-I tool to assess bias in non-randomized studies.
  • Perform meta-regression to explore dose-dependent relationships .

What computational strategies predict donepezil HCl’s binding affinity to novel cholinesterase isoforms?

Q. Advanced Modeling :

  • Perform molecular dynamics simulations (50 ns trajectories) with AMBER or GROMACS.
  • Calculate binding free energies via MM/PBSA or MM/GBSA.
  • Validate predictions with surface plasmon resonance (SPR) dissociation constants .

How to mitigate attrition bias in open-label extension studies of donepezil HCl?

Q. Methodological Rigor :

  • Apply multiple imputation for missing data under MAR assumptions.
  • Conduct sensitivity analyses comparing completers vs. dropouts on baseline variables.
  • Report attrition rates per CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
donepezilhcl
Reactant of Route 2
donepezilhcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.